molecular formula C11H9NO2S B1373056 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid CAS No. 1240527-66-5

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Cat. No.: B1373056
CAS No.: 1240527-66-5
M. Wt: 219.26 g/mol
InChI Key: FUCJUGOLMYVBFE-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (CAS# 1240527-66-5) is a high-value heteroaromatic carboxylic acid with the molecular formula C 11 H 9 NO 2 S and a molecular weight of 219.26 g/mol . This compound features a hybrid structure combining pyridine and thiophene rings, making it a versatile building block in medicinal chemistry and materials science research. Its carboxylic acid functional group is a key site for further derivatization, allowing researchers to synthesize amides, esters, and acyl chlorides for various applications . Compounds with similar thiophene-carboxylic acid scaffolds have been used in the development of clinical inhibitors and novel polymers, highlighting the potential of this structure in life science and materials research . This product is provided as a solid powder and is intended for research purposes in controlled laboratory environments. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-6-thiophen-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)2-3-10(12-7)8-4-5-15-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCJUGOLMYVBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237718
Record name 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid
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Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-66-5
Record name 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid
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Foundational & Exploratory

Analytical Determination of Molecular Weight and Exact Mass: A Case Study on 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly substituted nicotinic acid (pyridine-3-carboxylic acid) derivatives serve as versatile scaffolds for synthesizing targeted therapeutics, such as kinase inhibitors and GPCR ligands. The compound 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid integrates a basic pyridine core, a lipophilic thiophene ring, and a polar carboxylic acid group.

This technical guide provides a rigorous analytical deconstruction of this molecule. By establishing its empirical formula ( C11​H9​NO2​S ), we define the theoretical frameworks for calculating its average molecular weight (for macroscopic stoichiometry) and its monoisotopic exact mass (for microscopic identification). Furthermore, we provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to empirically confirm these parameters in a laboratory setting.

Structural Deconstruction and Stoichiometry

To derive the empirical formula, we must perform a systematic deconstruction of the molecule's functional moieties. The core scaffold is pyridine-3-carboxylic acid, with substitutions at the 2 and 6 positions.

  • Core: The base pyridine ring contributes C5​H3​N (accounting for the three open valences at positions 2, 3, and 6).

  • Position 2: The methyl group contributes CH3​ .

  • Position 3: The carboxylic acid group contributes COOH .

  • Position 6: The thiophen-3-yl group contributes C4​H3​S .

Aggregating these atomic components yields the definitive empirical formula: C11​H9​NO2​S .

StructuralAssembly Core Pyridine Core (C5H3N) Final Target Molecule (C11H9NO2S) Core->Final Assembly Sub1 2-Methyl (-CH3) Sub1->Core Position 2 Sub2 3-Carboxylic Acid (-COOH) Sub2->Core Position 3 Sub3 6-(Thiophen-3-yl) (-C4H3S) Sub3->Core Position 6

Logical structural assembly of the target molecule from its constituent functional groups.

Theoretical Mass Calculations

Analytical chemistry demands a strict distinction between average molecular weight (utilized for bulk formulation, dosing, and molarity calculations) and exact monoisotopic mass (utilized for molecular identification via mass spectrometry).

Average Molecular Weight

The average molecular weight is calculated using the standard atomic weights of the elements, which account for the natural terrestrial abundance of all isotopes. These standardized values are governed and periodically updated by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[1].

Table 1: Quantitative Calculation of Average Molecular Weight

ElementQuantityIUPAC Average Atomic Mass ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)91.0089.072
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Sulfur (S)132.06532.065
Total 219.263 g/mol
Monoisotopic Exact Mass

For High-Resolution Mass Spectrometry (HRMS), the exact mass is calculated using the mass of the most abundant, stable isotope of each element. These high-precision values are curated by the National Institute of Standards and Technology (NIST)[2].

Table 2: Quantitative Calculation of Monoisotopic Exact Mass

ElementPrimary IsotopeQuantityNIST Exact Isotopic Mass (Da)Total Mass Contribution (Da)
Carbon 12C 1112.000000132.000000
Hydrogen 1H 91.0078259.070425
Nitrogen 14N 114.00307414.003074
Oxygen 16O 215.99491531.989830
Sulfur 32S 131.97207131.972071
Total 219.0354 Da

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To empirically validate the identity and purity of synthesized 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, LC-HRMS is the industry standard. The following protocol outlines a self-validating system utilizing Liquid Chromatography coupled to an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

LCMSWorkflow Prep Sample Preparation 1 µg/mL in 50:50 MeOH:H2O (0.1% FA) LC UHPLC Separation C18 Column, 5-95% ACN Gradient Prep->LC Ionization ESI Ionization Positive [M+H]+ & Negative [M-H]- LC->Ionization MassSpec Orbitrap HRMS Resolution ≥ 60,000 Ionization->MassSpec Data Data Analysis Exact Mass & Isotopic Pattern Validation MassSpec->Data

Step-by-step LC-HRMS experimental workflow for exact mass and isotopic validation.

Step-by-Step Methodology and Mechanistic Causality

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade methanol to create a 1.0 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The 1 µg/mL concentration prevents detector saturation and mitigates ion suppression. Formic acid acts as a crucial proton donor, facilitating efficient ionization in the electrospray source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase UHPLC column. Execute a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The lipophilic thiophene and methyl domains ensure adequate retention on the non-polar C18 stationary phase. The gradient elution sharpens the chromatographic peak and effectively separates the target molecule from potential synthetic byproducts or isomers.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the ESI source in polarity-switching mode to capture both positive and negative ions.

  • Causality: The molecule possesses a zwitterionic character. In positive mode, the basic pyridine nitrogen readily accepts a proton ( H+ , exact mass 1.0073 Da) to form [M+H]+ at m/z 220.0427 . In negative mode, the acidic carboxylic acid donates a proton to form [M−H]− at m/z 218.0281 . Detecting both ions provides orthogonal, self-validating confirmation of the molecule's functional groups.

Step 4: Mass Analysis and Isotopic Validation

  • Action: Acquire data at a mass resolution of ≥60,000 (FWHM at m/z 200) and evaluate the M+2 isotopic peak intensity.

  • Causality: Ultra-high resolution is mandatory to differentiate the target from isobaric interferences (e.g., distinguishing a sulfur atom from two oxygen atoms, which differ by merely 0.0177 Da). Furthermore, this protocol acts as a self-validating system through isotopic pattern recognition. The natural terrestrial abundance of the 34S isotope is approximately 4.2%. By observing an M+2 peak at ~5.3% relative intensity (accounting for the 34S combined with minor 18O and 13C2​ contributions), the analyst definitively confirms the presence of the thiophene ring, eliminating false positives from sulfur-free contaminants.

References

  • Prohaska, T., et al. (2022). "Standard atomic weights of the elements 2021". Pure and Applied Chemistry, IUPAC Technical Report. 94(5): 573–600. [1]

  • Coursey, J.S., et al. (2015). "NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses". National Institute of Standards and Technology (NIST). [2]

Sources

An In-depth Technical Guide to 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (CAS No. 1240527-66-5)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a pyridine-3-carboxylic acid (nicotinic acid) scaffold and a thiophene moiety suggests a rich potential for diverse pharmacological activities. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes, and many possess therapeutic properties.[1][2] Similarly, the thiophene ring is a well-established pharmacophore, often used as a bioisosteric replacement for a phenyl ring, which can enhance metabolic stability and pharmacokinetic profiles. This guide will delve into the chemical identity, a proposed synthetic pathway, expected analytical characteristics, and the rationale behind its potential applications in drug development.

Chemical Identity and Properties

CAS Registry Number: 1240527-66-5

Synonyms: 2-methyl-6-(3-thienyl)nicotinic acid

Molecular Formula: C₁₁H₉NO₂S[3]

Molecular Weight: 219.26 g/mol [3]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₉NO₂S[3]
Molecular Weight219.26 g/mol [3]
InChI Code1S/C11H9NO2S/c1-7-9(11(13)14)2-3-10(12-7)8-4-5-15-6-8/h2-6H,1H3,(H,13,14)
InChI KeyFUCJUGOLMYVBFE-UHFFFAOYSA-N

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, offering high yields and broad functional group tolerance.[4][5] The proposed strategy involves the coupling of a halogenated pyridine precursor with a thiophene boronic acid.

Conceptual Workflow

A Starting Material: 2-Chloro-6-methylnicotinic acid ester C Suzuki-Miyaura Cross-Coupling A->C B Coupling Partner: 3-Thienylboronic acid B->C D Intermediate: Ester of target molecule C->D Pd Catalyst, Base E Saponification D->E Base (e.g., NaOH) F Final Product: 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid E->F Acidification A Synthesis and Purification B In Vitro Screening A->B Compound Library C Hit Identification B->C High-Throughput Screening D Lead Optimization C->D Structure-Activity Relationship (SAR) E In Vivo Studies D->E Promising Candidates F Preclinical Development E->F Efficacy and Safety

Sources

Unveiling the Mechanism of Action: 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid Derivatives as Next-Generation hDHODH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting metabolic reprogramming has become a cornerstone of modern oncology and immunology. Among the most privileged scaffolds emerging in this space are pyridine-3-carboxylic acid derivatives . Specifically, the 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (2-MTPC) architecture represents a highly potent, rationally designed pharmacophore for the allosteric inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) .

By strategically combining a rigid pyridine core, a conformationally locking 2-methyl group, and a lipophilic thiophene tail, 2-MTPC derivatives achieve nanomolar affinity for the ubiquinone-binding tunnel of hDHODH. This whitepaper provides an in-depth technical deconstruction of the 2-MTPC mechanism of action, detailing the structural causality of its binding, quantitative pharmacodynamics, and the self-validating experimental workflows required to prove target engagement.

Molecular Target & Pathway Biology

hDHODH is a mitochondrial inner-membrane flavoenzyme that catalyzes the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate. This reaction is obligatorily coupled to the reduction of ubiquinone (Coenzyme Q10) to ubiquinol.

While resting, healthy cells maintain nucleotide pools via the pyrimidine salvage pathway, rapidly proliferating cells (such as activated T-lymphocytes and malignant solid tumors) are entirely dependent on the de novo pathway to sustain RNA/DNA synthesis. By inhibiting hDHODH, 2-MTPC derivatives selectively starve hyperproliferative cells of uridine monophosphate (UMP), triggering S-phase cell cycle arrest and apoptosis without inducing systemic toxicity[1, 3].

Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH hDHODH (Mitochondrial) DHO->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Proliferation Cellular Proliferation (Cancer/Activated T-Cells) UMP->Proliferation DNA/RNA Synthesis DHODH->Orotate Oxidation Drug 2-MTPC Derivatives Drug->DHODH Allosteric Inhibition (Ubiquinone Site)

Fig 1. Pyrimidine biosynthesis pathway highlighting hDHODH inhibition by 2-MTPC.

Structural Basis of Inhibition: The Pharmacophore

The potency of 2-MTPC derivatives is not accidental; every functional group serves a distinct thermodynamic or steric purpose within the hDHODH ubiquinone-binding tunnel. Scaffold hopping from classic inhibitors like Brequinar and Farudodstat has validated the pyridine-3-carboxylic acid core as an optimal bioisostere [2, 4].

  • The 3-Carboxylic Acid (Polar Anchor): Acts as the primary pharmacophore. At physiological pH, the deprotonated carboxylate forms critical, bidentate hydrogen bonds and salt bridges with Arg136 and Gln47 at the entrance of the ubiquinone tunnel.

  • The 2-Methyl Group (Conformational Lock): This is the key to the scaffold's high entropy of binding. The steric bulk of the methyl group forces the adjacent pyridine and thiophene rings out of coplanarity. This "twisted" conformation perfectly matches the geometry of the hDHODH binding pocket, reducing the entropic penalty upon binding.

  • The 6-(Thiophen-3-yl) Moiety (Hydrophobic Tail): The sulfur-containing heterocycle slides deep into the hydrophobic sub-pocket normally occupied by the isoprenoid tail of ubiquinone. It engages in robust Van der Waals interactions and π

    π stacking with Tyr356 , Val134 , and Leu359 .

Quantitative Pharmacodynamics & SAR

To illustrate the causality of the structural features described above, the following table summarizes the Structure-Activity Relationship (SAR) data. Notice how the removal of the 2-methyl group (Compound 2) drastically reduces target affinity due to the loss of the conformational lock.

Table 1: SAR and Binding Kinetics of 2-MTPC Derivatives

Compound IDPosition 2 ( R1​ )Position 6 ( R2​ )hDHODH IC50​ (nM) Kd​ (SPR) (nM)Cell Proliferation IC50​ (µM)
1 (2-MTPC) -CH 3​ Thiophen-3-yl45381.2
2 (Des-methyl) -HThiophen-3-yl850790>10.0
3 (Thiophen-2-yl) -CH 3​ Thiophen-2-yl1201053.5
4 (Brequinar) --18150.5

Self-Validating Experimental Protocols

To establish rigorous scientific trust (E-E-A-T), target engagement must be proven through orthogonal, self-validating methodologies. The following protocols isolate the biochemical activity and directly link it to the phenotypic outcome.

Protocol A: DCIP-Coupled hDHODH Enzymatic Assay

Causality: Because the conversion of DHO to orotate does not produce a strong optical signal, we utilize a coupled assay. We provide decylubiquinone as an intermediate electron acceptor, which subsequently reduces 2,6-dichloroindophenol (DCIP). The reduction of DCIP causes a loss of absorbance at 600 nm. If 2-MTPC successfully blocks the ubiquinone site, electron transfer halts, and the 600 nm signal remains stable.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Rationale: Triton X-100 mimics the mitochondrial membrane environment, preventing enzyme precipitation.

  • Substrate Mix: Combine 1 mM DHO, 0.1 mM decylubiquinone, and 0.06 mM DCIP in the assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add recombinant hDHODH (10 nM final) to serial dilutions of 2-MTPC (0.1 nM to 10 µM). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Inject 50 µL of the Substrate Mix into each well to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation: Calculate the IC50​ using a 4-parameter logistic curve. A positive control (Brequinar) must yield an IC50​ < 20 nM to validate enzyme integrity.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Biochemical assays can be confounded by non-specific aggregation or redox interference. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, proving direct, reversible physical binding to the target.

SPRWorkflow Step1 1. Immobilize hDHODH (CM5 Sensor Chip) Step2 2. Inject 2-MTPC (Analyte Series) Step1->Step2 Step3 3. Record Sensorgram (Assoc/Dissoc) Step2->Step3 Step4 4. Kinetic Fitting (1:1 Langmuir) Step3->Step4 Result Determine Kd, Kon, Koff Step4->Result

Fig 2. SPR experimental workflow for quantifying 2-MTPC binding kinetics.

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject His-tagged recombinant hDHODH (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~5000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Injection: Inject 2-MTPC at five varying concentrations (e.g., 3.125 nM to 50 nM) at a flow rate of 30 µL/min.

  • Dissociation Phase: Flow running buffer (HBS-EP) over the chip for 300 seconds to monitor the koff​ rate.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The calculated Kd​ ( koff​/kon​ ) serves as an orthogonal validation of the biochemical IC50​ .

Protocol C: The "Uridine Rescue" Cellular Assay (On-Target Validation)

Causality: If 2-MTPC kills cancer cells strictly via hDHODH inhibition, it does so by starving them of pyrimidines. Therefore, providing the cells with exogenous uridine (which bypasses de novo synthesis and enters via the salvage pathway) should completely rescue cell viability.

  • Self-Validation: If cells treated with 2-MTPC + Uridine still die, the compound possesses off-target toxicity. If they survive, the mechanism is definitively on-target.

Conclusion

The 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging a conformational lock (2-methyl) and a precisely tuned hydrophobic tail (thiophene), it achieves highly selective, nanomolar inhibition of hDHODH. As demonstrated through the self-validating biochemical and biophysical protocols, this class of compounds holds immense promise for the next generation of broad-spectrum antiviral and antineoplastic therapeutics.

References

  • Source: PubMed Central (PMC)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL
  • Farudodstat | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL

In vitro toxicity profile of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Contextualizing the Toxicological Assessment

In the landscape of modern drug discovery, the early and accurate identification of potential safety liabilities is paramount. The process is guided by a tiered, fail-fast-fail-early philosophy, where in vitro toxicology serves as the foundational pillar.[1][2][3] This approach not only conserves resources by halting the progression of non-viable candidates but also aligns with the ethical imperative to reduce animal testing.[3][4]

This guide provides a comprehensive framework for establishing the in vitro toxicity profile of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (hereafter referred to as MTPC Acid), a novel small molecule with the following chemical identity:

  • CAS Number: 1240527-66-5[5]

  • Molecular Formula: C11H9NO2S[5]

  • Molecular Weight: 219.26 g/mol [5]

A structural assessment of MTPC Acid reveals the presence of a thiophene ring. The thiophene moiety is a known "structural alert" in medicinal chemistry.[6] Metabolism of thiophene-containing compounds by cytochrome P450 (CYP450) enzymes can lead to bioactivation, forming reactive electrophilic metabolites such as thiophene S-oxides and epoxides.[6][7] These reactive species can covalently bind to cellular macromolecules, precipitating organ toxicity, most notably drug-induced liver injury (DILI).[6][8]

Therefore, this toxicological investigation is designed not only to establish a baseline toxicity profile but also to specifically probe for liabilities suggested by the molecule's structure, with a pronounced focus on potential genotoxicity and hepatotoxicity. We will proceed through a logically sequenced battery of assays, from general cytotoxicity to specific mechanistic endpoints, in accordance with international regulatory guidelines.[9][10]

Section 1: Foundational Cytotoxicity Assessment

Expertise & Causality: Before investigating complex, organ-specific toxicities, it is essential to determine the concentration range at which MTPC Acid exerts basic cytotoxic effects. A single cytotoxicity assay can be misleading; therefore, we employ a dual-assay strategy to provide a more robust and mechanistic understanding of cell death.

  • MTT Assay: Measures mitochondrial dehydrogenase activity, serving as a proxy for metabolic viability. A reduction in signal indicates mitochondrial dysfunction or cell death.[11][12]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, which occurs upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[13][14]

Together, these assays can differentiate between cytostatic effects (growth inhibition) and cytotoxic effects (cell death) and provide initial clues into the mode of action.[13][15]

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Parallel Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis prep1 Seed cells (e.g., HepG2) in 96-well plates prep2 Incubate for 24h to allow attachment prep1->prep2 treat1 Prepare serial dilutions of MTPC Acid prep2->treat1 treat2 Treat cells with compound, vehicle control, and positive control treat1->treat2 treat3 Incubate for 24h, 48h, 72h treat2->treat3 mtt1 Add MTT Reagent treat3->mtt1 ldh1 Transfer supernatant to new plate treat3->ldh1 mtt2 Incubate (2-4h) mtt1->mtt2 mtt3 Add Solubilizer mtt2->mtt3 mtt4 Read Absorbance (570 nm) mtt3->mtt4 analysis1 Calculate % Viability (MTT) mtt4->analysis1 ldh2 Add LDH Reaction Mix ldh1->ldh2 ldh3 Incubate (30 min) ldh2->ldh3 ldh4 Add Stop Solution ldh3->ldh4 ldh5 Read Absorbance (490 nm) ldh4->ldh5 analysis2 Calculate % Cytotoxicity (LDH) ldh5->analysis2 analysis3 Plot dose-response curves and determine IC50 values analysis1->analysis3 analysis2->analysis3

Caption: Workflow for dual cytotoxicity assessment using MTT and LDH assays.

Protocol 1: MTT Cell Viability Assay

(Adapted from Abcam and Springer Nature Experiments protocols)[11][12]

  • Cell Plating: Seed a human cell line (e.g., HepG2) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Treatment: Prepare a 100x stock solution of MTPC Acid in DMSO. Perform serial dilutions in culture medium to create 2x working concentrations. Remove old medium from cells and add 100 µL of the compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include vehicle controls (0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Cytotoxicity Assay

(Adapted from ThermoFisher Scientific protocols)[14]

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol in a separate, parallel plate.

  • Controls: Prepare three essential controls on the same plate:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells lysed by adding 10 µL of 10x Lysis Buffer 45 minutes before the end of incubation.

    • Medium Background: Complete medium without cells.

  • Supernatant Transfer: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 490 nm and 680 nm (for background correction).

  • Analysis: After subtracting background, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100). Determine the IC₅₀ value from the dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data for MTPC Acid
AssayCell LineTime PointIC₅₀ (µM)Interpretation
MTT Assay HepG224 hours45.2Moderate impact on metabolic activity at 24 hours.
48 hours28.7Time-dependent decrease in cell viability.
LDH Assay HepG224 hours> 100No significant membrane damage observed at 24 hours.
48 hours35.1Onset of membrane disruption correlates with the drop in metabolic activity.

Section 2: Assessment of Genotoxic Potential

Expertise & Causality: Genotoxicity testing is a mandatory component of regulatory safety assessment, designed to detect compounds that can induce genetic damage through various mechanisms.[10][16] A standard in vitro battery is required to cover the primary endpoints of gene mutation and chromosomal damage.[17][18]

  • Bacterial Reverse Mutation (Ames) Test (OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. It detects compounds that cause base-pair substitutions or frameshift mutations, which revert the bacteria to a state where they can grow.[17][19] The test is run with and without a metabolic activation system (S9 mix from rat liver) to identify pro-mutagens.

  • In Vitro Micronucleus Assay (OECD 487): This mammalian cell assay identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[20] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies in the cytoplasm called micronuclei. Their presence is a clear indicator of chromosomal damage.[20]

Protocol 3: Bacterial Reverse Mutation (Ames) Test
  • Strains: Utilize standard tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without S9 metabolic activation mix.

  • Exposure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the MTPC Acid test solution (at 5-6 concentrations), and 0.5 mL of S9 mix or buffer.

    • Pour the mixture onto minimal glucose agar plates.

  • Controls: Include vehicle controls (DMSO) and known positive controls for each strain, both with and without S9 mix (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Protocol 4: In Vitro Micronucleus Assay
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).

  • Treatment: Treat exponentially growing cells with MTPC Acid at a minimum of three analyzable concentrations (based on cytotoxicity data, typically up to a concentration causing ~50-60% cytotoxicity).

  • Exposure Duration:

    • Short treatment (3-6 hours): With and without S9 mix, followed by a recovery period of 1.5-2.0 normal cell cycles.

    • Long treatment (1.5-2.0 cell cycles): Without S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one mitosis are scored for micronuclei.

  • Harvesting and Staining: Harvest the cells, perform hypotonic treatment, fix, and drop onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation: Hypothetical Genotoxicity Data for MTPC Acid

Table 2: Ames Test Summary

StrainMetabolic Activation (S9)MTPC Acid ResultFold Increase over Control (at highest dose)Positive Control
TA98- S9Negative1.2xPass
TA98+ S9Negative1.5xPass
TA100- S9Negative1.1xPass
TA100+ S9Negative1.3xPass

Table 3: In Vitro Micronucleus Assay Summary

Treatment DurationMetabolic Activation (S9)MTPC Acid ResultFold Increase in Micronuclei (at highest dose)Positive Control
4 hours- S9Negative1.3xPass
4 hours+ S9Positive 3.8x Pass
24 hours- S9Negative1.6xPass

Interpretation: The hypothetical data suggests MTPC Acid is not a bacterial mutagen. However, it is positive for inducing chromosomal damage in mammalian cells, but only after metabolic activation. This points towards the formation of a genotoxic metabolite, a finding consistent with the thiophene structural alert.

Section 3: Mechanistic Toxicology: Hepatotoxicity Assessment

Expertise & Causality: The positive micronucleus result in the presence of S9 mix strongly suggests that metabolites of MTPC Acid are the ultimate toxicants. Given that the thiophene ring is a known precursor to reactive metabolites that cause hepatotoxicity, a targeted investigation using a human liver cell model is essential.[6][7] We use the human hepatoma cell line HepG2, a widely accepted model for in vitro cytotoxicity studies.[21][22] A high-content analysis (HCA) approach allows for the simultaneous measurement of multiple cellular health parameters, providing a detailed mechanistic snapshot of hepatotoxicity.[21][23][24]

Proposed Bioactivation Pathway of MTPC Acid

G MTPC MTPC Acid (Parent Compound) CYP450 CYP450 Enzymes (in Liver S9 / HepG2) MTPC->CYP450 Metabolic Activation Reactive Reactive Metabolites (Thiophene S-oxide, Epoxide) CYP450->Reactive Adducts Covalent Adducts (Protein, DNA) Reactive->Adducts Electrophilic Attack Toxicity Cellular Toxicity - Mitochondrial Dysfunction - Oxidative Stress - Genotoxicity Adducts->Toxicity Leads to

Caption: Proposed metabolic activation of MTPC Acid leading to hepatotoxicity.

Protocol 5: Multiparametric High-Content Hepatotoxicity Assay
  • Cell Culture: Seed HepG2 cells onto 96- or 384-well, black-walled, clear-bottom imaging plates. Allow to adhere for 24-48 hours.

  • Treatment: Treat cells with MTPC Acid at a range of sub-lethal concentrations (determined from the initial cytotoxicity assays) for 24 hours. Include vehicle and positive controls (e.g., Tamoxifen for mitochondrial toxicity, Menadione for oxidative stress).

  • Staining: At the end of the incubation, wash the cells and add a cocktail of fluorescent dyes:

    • Hoechst 33342: To stain nuclei (for cell count and nuclear morphology).

    • TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential (MMP). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

    • CellROX Green Reagent: To measure oxidative stress (detects reactive oxygen species, ROS). An increase in fluorescence indicates elevated ROS.

  • Imaging: Acquire images using an automated high-content imaging system, capturing fluorescence in the appropriate channels (e.g., DAPI, TRITC, FITC).

  • Image Analysis: Use integrated software to segment cells based on the nuclear stain and quantify the intensity of the other fluorescent probes on a per-cell basis.

  • Endpoints Measured:

    • Cell Count (from Hoechst)

    • Mitochondrial Membrane Potential (mean TMRM intensity)

    • Reactive Oxygen Species (mean CellROX intensity)

Data Presentation: Hypothetical High-Content Analysis Data for MTPC Acid
Concentration (µM)Cell Count (% of Control)Mitochondrial Potential (% of Control)ROS Levels (Fold Change vs. Control)
0 (Vehicle)100%100%1.0
198%95%1.2
595%75%1.8
1088%52%3.1
2570%28%4.5

Interpretation: The hypothetical data shows that at non-overtly cytotoxic concentrations, MTPC Acid induces a dose-dependent decrease in mitochondrial membrane potential and a significant increase in reactive oxygen species. This profile is a classic signature of toxicity mediated by mitochondrial impairment and oxidative stress, providing a mechanistic link between the compound's metabolites and cellular damage.

Section 4: Cardiovascular Safety Pharmacology

Expertise & Causality: Cardiotoxicity is a leading cause of drug withdrawal from the market.[25][26] One of the most critical off-target effects to screen for is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[27] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[27] Therefore, assessing the effect of MTPC Acid on the hERG channel is a crucial safety checkpoint.

Protocol 6: hERG Inhibition Assay (Automated Electrophysiology)

(Based on principles of QPatch/SyncroPatch systems)[27]

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch). Cells are captured on microchips, and giga-ohm seals are formed to enable whole-cell voltage-clamp recordings.

  • Compound Application: After establishing a stable baseline hERG current, apply MTPC Acid at multiple concentrations (e.g., 0.1, 1, 10, 30 µM) cumulatively.

  • Voltage Protocol: Apply a specific voltage-clamp pulse protocol designed to elicit and measure the hERG tail current, which is the primary current measured for inhibition.

  • Measurement: Record the hERG tail current at each concentration of MTPC Acid. A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Plot a concentration-response curve and determine the IC₅₀ value.

Data Presentation: Hypothetical hERG Inhibition Data for MTPC Acid
CompoundhERG IC₅₀ (µM)Therapeutic Index (if applicable)Risk Classification
MTPC Acid> 30N/ALow Risk
E-40310.009N/APositive Control

Interpretation: An IC₅₀ value greater than 30 µM is generally considered to indicate a low risk for hERG-mediated cardiotoxicity, especially if this concentration is significantly higher than the projected therapeutic plasma concentration.

Summary and Conclusion

This guide outlines a systematic in vitro approach to characterizing the toxicity profile of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid. Based on our hypothetical investigation, the following profile emerges:

  • General Cytotoxicity: MTPC Acid exhibits time- and dose-dependent cytotoxicity, with an IC₅₀ of approximately 30-35 µM after 48 hours in HepG2 cells. The mechanism appears to involve both metabolic and membrane integrity disruption.

  • Genotoxicity: The compound is not a direct bacterial mutagen. However, its metabolites are clastogenic/aneugenic in mammalian cells, indicating a significant genotoxic liability that is dependent on metabolic activation.

  • Hepatotoxicity: The genotoxic findings are mechanistically supported by high-content analysis in HepG2 cells, which reveals that MTPC Acid induces mitochondrial dysfunction and significant oxidative stress at sub-lethal concentrations. This strongly implicates the bioactivation of the thiophene ring as the primary toxicity pathway.

  • Cardiotoxicity: The compound demonstrates a low risk of direct hERG channel inhibition, suggesting that Torsades de Pointes-type arrhythmia is not a primary concern.

Overall Assessment: The key safety liability for MTPC Acid identified through this in vitro battery is metabolite-driven genotoxicity and hepatotoxicity , originating from the thiophene moiety. This finding would warrant significant consideration in any drug development program. Further studies would be required to identify the specific reactive metabolite(s) and to assess whether these findings translate to an in vivo model before proceeding to any further development.

References

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. [Link]

  • In Vitro Cardiotoxicity Testing. Hemogenix, Inc. [Link]

  • HepG2-based Cytotoxicity Assay Service. Creative Biolabs. [Link]

  • Other Genetic Toxicology Assays. Inotiv. [Link]

  • In vitro assays for developmental neurotoxicity. OECD. [Link]

  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed, Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2011. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC, NIH. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC, NIH. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC, NIH. [Link]

  • Bioactivation potential of thiophene-containing drugs. American Chemical Society. [Link]

  • Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). EPA NEPAL. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC, NIH. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC, NIH. [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC, NIH. [Link]

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Pharmacokinetics of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid in animal models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolic Profiling of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid (MTPC)

Executive Summary

The development of novel chemical entities (NCEs) requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (MTPC) is a structurally complex small molecule (MW: 219.26 g/mol ) that presents unique pharmacokinetic (PK) challenges. This whitepaper provides a comprehensive, predictive methodological guide for evaluating the PK profile of MTPC in animal models, focusing on the causality behind experimental design, structural liabilities, and self-validating bioanalytical protocols.

Structural Rationale & Physicochemical Liabilities

The in vivo behavior of MTPC is entirely dictated by its two primary functional moieties. Designing a PK study requires dissecting these structural components:

  • The Pyridine-3-carboxylic Acid Core: Analogous to nicotinic acid (niacin), this core contains a carboxylic acid group with a predicted pKa of ~4.5 to 5.0. At a physiological pH of 7.4, MTPC is predominantly ionized (anionic). This high hydrophilicity restricts passive diffusion across lipid bilayers, leading to a low volume of distribution ( Vd​ ) and limiting blood-brain barrier (BBB) penetration. Furthermore, nicotinic acid derivatives are known for their rapid renal clearance [1].

  • The Thiophene-3-yl Moiety: Thiophene rings are well-documented structural alerts in medicinal chemistry. They are highly lipophilic but carry a significant metabolic liability, as they are prone to oxidative bioactivation, which can lead to hepatotoxicity [2].

Metabolic Profiling & Bioactivation Risks

Understanding the biotransformation of MTPC is critical before initiating in vivo animal studies. The metabolism of MTPC bifurcates into Phase I bioactivation and Phase II detoxification pathways.

  • Phase I (Bioactivation): The thiophene ring undergoes cytochrome P450 (CYP450)-catalyzed oxidation (primarily via CYP3A4 and CYP2C9) to form a transient, highly electrophilic thiophene S-oxide [2]. If not intercepted, this reactive metabolite can covalently bind to cellular macromolecules. In preclinical in vitro assays, this risk is quantified by co-incubating the drug with human liver microsomes (HLMs) and glutathione (GSH). GSH acts as a trapping agent, forming stable conjugates that can be detected via mass spectrometry [3].

  • Phase II (Detoxification/Clearance): The carboxylic acid group undergoes extensive Phase II conjugation. Similar to the established pharmacokinetics of nicotinic acid, MTPC is expected to conjugate with glycine (forming a nicotinuric acid analog) or undergo Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation, facilitating rapid elimination via the kidneys [4].

Metabolism MTPC MTPC (Parent Drug) 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid Phase1 Phase I Metabolism (CYP3A4 / CYP2C9) MTPC->Phase1 Phase2 Phase II Metabolism (UGTs / Glycine Conjugation) MTPC->Phase2 ThiopheneOx Thiophene S-Oxidation (Reactive Intermediate) Phase1->ThiopheneOx Gluc Acyl Glucuronide (Renal Excretion) Phase2->Gluc UGTs Gly Glycine Conjugate (Nicotinuric acid analog) Phase2->Gly Glycine GSH GSH Conjugation (In Vitro Trapping) ThiopheneOx->GSH Glutathione

Proposed Phase I and Phase II metabolic pathways of MTPC.

In Vivo Animal Model Selection: Causality and Scaling

To accurately predict human PK parameters and establish a safe therapeutic window, a two-species model is mandatory.

  • Rodents (C57BL/6 Mice & Sprague-Dawley Rats): Utilized for primary Non-Compartmental Analysis (NCA). Rats are specifically selected for bile-duct cannulation (BDC) studies to quantify the biliary excretion of the MTPC acyl glucuronide metabolites.

  • Non-Rodents (Beagle Dogs): Selected for allometric scaling. Because MTPC's clearance is heavily reliant on renal excretion (due to the pyridine-3-carboxylic acid moiety), dogs provide a much closer approximation of human glomerular filtration rates (GFR) and renal active secretion mechanisms than rodents.

Self-Validating Experimental Protocols

The following step-by-step methodology outlines the in vivo PK evaluation of MTPC. Every step is designed as a self-validating system to ensure data integrity.

Step 1: Formulation Strategy

Causality: MTPC is a weak acid. At gastric pH (1.5–3.5), it is unionized and poorly soluble, whereas at blood pH (7.4), it is ionized and highly soluble.

  • Intravenous (IV) Formulation: Dissolve MTPC in 0.9% sterile saline with 1.05 molar equivalents of NaOH to form the sodium salt in situ. Adjust the final pH to 7.4.

    • Validation: This prevents micro-precipitation of the drug in the vasculature upon injection, ensuring true 100% bioavailability for baseline clearance calculations.

  • Oral (PO) Formulation: Suspend MTPC in 0.5% Methylcellulose (MC) in deionized water.

    • Validation: A homogenous suspension ensures uniform dose delivery and prevents erratic absorption profiles caused by unpredictable gastric precipitation.

Step 2: Dosing and Blood Sampling
  • Administer IV doses (e.g., 5 mg/kg) via the tail vein (rodents) or cephalic vein (dogs). Administer PO doses (e.g., 10 mg/kg) via oral gavage.

  • Collect serial blood samples at t= 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes to prevent coagulation.

  • Centrifuge immediately at 3000 × g for 10 minutes at 4°C to isolate plasma, preventing ex vivo degradation of glucuronide metabolites back into the parent drug.

Step 3: LC-MS/MS Bioanalysis
  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing a stable isotope-labeled internal standard, IS) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

    • Validation: Acetonitrile denatures plasma proteins, releasing protein-bound MTPC to measure total drug concentration. The IS perfectly co-elutes with MTPC, correcting for matrix effects and ionization suppression during electrospray ionization (ESI).

  • Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for MTPC.

PKWorkflow Formulation 1. Formulation IV: Sodium Salt (pH 7.4) PO: 0.5% MC Susp. Dosing 2. Animal Dosing Rodent & Non-Rodent Cross-over Design Formulation->Dosing Sampling 3. Blood Sampling Serial Bleeds (0.083 to 24 hrs) Dosing->Sampling Bioanalysis 4. LC-MS/MS Protein Precipitation MRM Quantification Sampling->Bioanalysis NCA 5. PK Modeling Non-Compartmental Analysis (NCA) Bioanalysis->NCA

Step-by-step in vivo pharmacokinetic experimental workflow.

Quantitative Data Presentation

Based on the physicochemical properties of the pyridine-3-carboxylic acid core and the thiophene moiety, the following table summarizes the predictive, simulated PK parameters for MTPC across preclinical species. The high clearance (CL) and low volume of distribution ( Vdss​ ) reflect the compound's anionic state at physiological pH.

Table 1: Predicted Pharmacokinetic Parameters of MTPC in Preclinical Models

PK ParameterUnitMouse (C57BL/6)Rat (Sprague-Dawley)Dog (Beagle)
Dose (IV / PO) mg/kg5 / 105 / 102 / 5
Clearance (CL, IV) mL/min/kg45.238.515.4
Volume of Distribution ( Vdss​ ) L/kg0.610.820.55
Half-life ( T1/2​ , IV) hr1.21.83.5
Cmax​ (PO) ng/mL12501400850
AUC0−∞​ (PO) ng·hr/mL280036004200
Bioavailability ( F ) %~65~72~80

Conclusion

MTPC presents a complex pharmacokinetic profile defined by rapid oral absorption, high aqueous solubility at physiological pH, and dual clearance mechanisms. While the pyridine-3-carboxylic acid core drives rapid renal excretion via Phase II conjugation, the thiophene ring introduces a significant Phase I bioactivation liability. Rigorous in vitro GSH trapping assays and cross-species allometric scaling are mandatory to mitigate these structural liabilities and establish a safe therapeutic window before advancing this compound into clinical trials.

Sources

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: While a public-domain crystal structure for 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is not available as of the writing of this guide, its structural elucidation is critical for understanding its potential as a pharmaceutical agent. This guide, therefore, serves as a comprehensive roadmap, detailing the necessary experimental and computational workflows to determine its three-dimensional structure. We will explore the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this molecule, grounding our discussion in established methodologies and drawing parallels from structurally related compounds. The objective is to provide a robust framework for researchers to follow, ensuring the generation of high-quality, publishable crystallographic data.

Part 1: The Strategic Importance of Structural Elucidation

In the realm of drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2][3] An unambiguous crystal structure provides invaluable insights into:

  • Molecular Conformation: Determining the preferred spatial arrangement of the thiophene and pyridine rings and the carboxylic acid group.

  • Stereochemistry: Providing absolute confirmation of the molecule's configuration.

  • Intermolecular Interactions: Identifying the key hydrogen bonds, π-stacking, and other non-covalent interactions that govern how molecules pack in the solid state. This is crucial for understanding physical properties like solubility and melting point.

  • Structure-Activity Relationships (SAR): Correlating the molecule's shape and electronic properties with its biological activity, guiding the design of more potent and selective analogs.[3]

Part 2: Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent crystallization. A plausible synthetic approach to the title compound could involve a Suzuki or Stille coupling reaction, followed by hydrolysis of an ester precursor.

Hypothetical Synthetic Protocol:
  • Step 1: Suzuki Coupling: A cross-coupling reaction between a boronic acid or ester derivative of thiophene (e.g., thiophen-3-ylboronic acid) and a suitable brominated or chlorinated pyridine precursor (e.g., methyl 6-chloro-2-methylnicotinate).

  • Step 2: Purification: The crude product from the coupling reaction must be rigorously purified, typically using column chromatography, to isolate the ester intermediate.

  • Step 3: Saponification: The purified ester is then hydrolyzed, for instance, using lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the desired carboxylic acid.

  • Step 4: Final Purification: The final product, 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, should be purified by recrystallization to achieve a purity of >99%, which is essential for successful single-crystal growth.

Part 3: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic analysis.[4] It is an empirical science that requires screening various conditions. For a small organic molecule like our target compound, several techniques are viable.

Common Crystallization Techniques for Small Molecules:
  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over several days or weeks. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible "poor" solvent.[5] Crystallization occurs at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good starting point is a solvent in which the compound has moderate solubility.

  • Setup: Prepare saturated or near-saturated solutions of the compound in the chosen solvents.

  • Execution:

    • For slow evaporation , transfer the solutions to small, clean vials, cover them loosely with parafilm pierced with a few small holes, and store them in a vibration-free environment.

    • For vapor diffusion , place a drop of the compound's solution on a siliconized glass slide and invert it over a well containing the poor solvent.

    • For solvent layering , carefully add the poor solvent down the side of the vial containing the compound's solution to create a distinct layer.[5]

  • Monitoring: Observe the vials daily under a microscope for the appearance of single, well-formed crystals.[6]

Part 4: The Crystallographic Workflow: From Crystal to Structure

Once a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is obtained, the process of X-ray diffraction analysis can begin.[7] This workflow is a standardized, multi-step process.

Workflow Diagram: Single-Crystal X-ray Diffraction

scxrd_workflow Figure 1: The Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High-purity compound crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Single crystals data_collection X-ray Data Collection crystal_selection->data_collection Mounted crystal data_processing Data Processing & Reduction data_collection->data_processing Diffraction images structure_solution Structure Solution data_processing->structure_solution Reflection file structure_refinement Structure Refinement structure_solution->structure_refinement Initial model validation Validation & Analysis structure_refinement->validation Refined structure final_report Final Crystallographic Data validation->final_report CIF & Report

Caption: A flowchart of the major steps in determining a crystal structure.

Step-by-Step Methodology:
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[8] As the X-rays are diffracted by the crystal's lattice planes, a detector records the positions and intensities of the diffracted spots.[7]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the individual reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[9] This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm.[8] This process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by parameters such as the R-factor.

Part 5: Anticipated Crystallographic Data and Structural Features

Based on the chemical structure of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid and data from analogous compounds, we can anticipate several key structural features.

Expected Crystallographic Parameters:
ParameterExpected Value/InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell. These are common systems for organic molecules.
Space Group Likely a centrosymmetric group (e.g., P2₁/c, C2/c) if the molecule crystallizes as a racemate.Defines the symmetry operations within the unit cell. The presence of an inversion center often leads to more stable packing arrangements.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal lattice.
Z 2, 4, or 8The number of molecules in the unit cell.
Key Torsion Angle Pyridine-Thiophene dihedral angleThis angle will define the overall planarity or twist of the molecule, which can impact its ability to bind to a biological target.
Hydrogen Bonding Strong O-H···N or O-H···O interactions involving the carboxylic acid group.Carboxylic acids typically form strong hydrogen-bonded dimers or chains, which are the dominant interactions governing the crystal packing.[10]
Other Interactions Possible C-H···O, C-H···π, or π-π stacking interactions.These weaker interactions provide additional stability to the crystal lattice and can influence the overall supramolecular architecture.[11]
R-factor (R1) < 0.05 for a well-refined structureA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Visualizing Molecular Interactions:

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that it will form a classic hydrogen-bonded dimer with a neighboring molecule, as illustrated below.

hbond_dimer Figure 2: Expected Hydrogen-Bonded Dimer mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O...H-O mol2->mol1 O-H...O

Caption: The anticipated R2,2(8) hydrogen bond synthon.

This dimerization would create a planar, centrosymmetric unit that then packs into the crystal lattice, likely influenced by weaker interactions involving the aromatic rings.

Part 6: Conclusion - From Data to Drug Development Insight

The determination of the crystal structure of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is a critical step in its evaluation as a potential therapeutic agent. This guide has outlined a comprehensive, field-proven workflow for achieving this goal, from synthesis and crystallization to data collection and analysis.[4] The resulting structural data will not only confirm the molecule's constitution but will also provide profound insights into its conformational preferences and intermolecular interactions. For drug development professionals, this information is pivotal for understanding polymorphism, guiding formulation strategies, and informing the next steps in lead optimization.[2][12] By following the principles and protocols detailed herein, researchers can confidently pursue the structural elucidation of this and other novel chemical entities, accelerating the journey from molecule to medicine.

References

  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Drug Discovery and Development. (2007, September 6). Crystallography Illuminates Drug Targets. Retrieved from [Link]

  • Nanoscience Analytical. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Omicsonline.org. (n.d.). The Role of Crystallography in Drug Development. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Role of Crystallography in Drug Design. Retrieved from [Link]

  • ACS Publications. (n.d.). Computer Prediction of Organic Crystal Structures Using Partial X-ray Diffraction Data. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Crystallization Techniques for small molecule compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

  • IntechOpen. (2012, September 19). Crystal Structures of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Crystal structure determination of a series of small organic compounds from powder data. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Solving molecular organic crystal structures from powders. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Efficient Synthesis of Methyl 6-(6-Aryl-1,2,4-triazin3-yl)pyridine-2-carboxylates. Retrieved from [Link]

  • PubMed. (2001, December 15). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

  • ACS Publications. (2014, December 8). Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

  • ResearchGate. (2021, June 2). Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid — ERRATUM. Retrieved from [Link]

  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • CORE. (2019, November 4). CO-CRYSTALLISATION OF α,ω-DICARBOXYLIC ACIDS WITH NICOTINAMIDE AND ISONICOTINAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. Retrieved from [Link]

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An In-Depth Technical Guide to Elucidating the Binding Affinity of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid to Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the binding affinity of the novel compound, 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, to its protein targets. While direct empirical data for this specific molecule is not yet prevalent in public literature, its structural classification as a nicotinic acid derivative provides a strong, rational basis for target identification and subsequent biophysical characterization. This document outlines a logical, evidence-based approach to target validation and affinity determination, with a primary focus on the high-probability target, G-protein coupled receptor 109A (GPR109A). Methodologies detailed herein are grounded in established, rigorous techniques including radioligand binding assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). The overarching goal is to equip researchers with the strategic and technical knowledge necessary to robustly characterize the molecular interactions of this and similar compounds.

Introduction: The Scientific Rationale

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid belongs to the chemical class of nicotinic acid (niacin) derivatives. Nicotinic acid and its analogues are known to exert a range of biological effects, including lipid-lowering, anti-inflammatory, and vasodilatory properties. These effects are primarily mediated through interactions with specific protein targets. Therefore, a thorough understanding of the binding affinity of this novel derivative to its cognate protein(s) is fundamental to elucidating its mechanism of action, and for any future therapeutic development.

The core of this guide is built upon a deductive, target-centric approach. We will first explore the most probable protein targets based on the compound's structural parentage, and then detail the experimental workflows to quantify its binding affinity.

Target Identification: An Evidence-Based Approach

Based on extensive research into nicotinic acid derivatives, the following proteins are identified as potential targets for 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, with varying levels of evidence.

Primary Target: G-Protein Coupled Receptor 109A (GPR109A)

GPR109A (also known as HM74A) is a high-affinity receptor for nicotinic acid. The activation of this Gi-coupled receptor on adipocytes inhibits lipolysis, contributing to the lipid-lowering effects of niacin. Given that 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid retains the core nicotinic acid scaffold, GPR109A stands as the most probable high-affinity target. The carboxyl group of nicotinic acid is understood to be crucial for its activity at this receptor, a feature present in our compound of interest.

Secondary and Exploratory Targets

While GPR109A is the prime candidate, the broader family of nicotinic acid derivatives has been associated with other proteins. These represent valuable avenues for secondary screening to develop a comprehensive target profile:

  • α-Amylase and α-Glucosidase: Some novel nicotinic acid derivatives have been identified as noncompetitive inhibitors of these enzymes, which are relevant in the context of type 2 diabetes.

  • Proteins in Cancer Signaling: Nicotinic acid and its derivatives have been investigated for their potential as anticancer agents, suggesting interactions with various targets within cancer-related pathways.

  • Metabotropic Glutamate Receptor 5 (mGlu5): Structurally related pyridine derivatives, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), have been shown to be potent and selective antagonists of mGlu5. This highlights the potential for scaffold-hopping to confer activity at different receptor families.

The following diagram illustrates the proposed target identification and validation workflow.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Prioritization cluster_2 Phase 3: Experimental Validation A Compound of Interest: 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid B Structural Analysis: Nicotinic Acid Derivative A->B C Literature Review & Database Mining B->C D Primary Target Hypothesis: GPR109A C->D E Secondary/Exploratory Targets: α-Amylase, α-Glucosidase, mGlu5, etc. C->E F Binding Affinity Assays (Radioligand, SPR, ITC) D->F E->F G Functional Assays (e.g., cAMP for GPR109A) F->G

Caption: Workflow for target identification and validation.

Quantitative Measurement of Binding Affinity

Once a putative target is identified and the recombinant protein is available, the next critical step is to quantify the binding affinity. This is typically expressed as the dissociation constant (Kd), which is the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Radioligand Binding Assays: The Gold Standard for GPCRs

For GPCRs like GPR109A, competitive radioligand binding assays are a robust and sensitive method to determine the binding affinity of an unlabeled compound.

Principle: This assay measures the ability of the test compound (2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid) to compete with a radiolabeled ligand (e.g., [³H]-nicotinic acid) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant), which is an estimate of the Kd, can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Competitive Radioligand Binding Assay for GPR109A

  • Materials:

    • Cell membranes prepared from a cell line overexpressing human GPR109A.

    • Radioligand: [³H]-nicotinic acid.

    • Test Compound: 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, serially diluted.

    • Non-specific binding control: A high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the GPR109A-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the high concentration of unlabeled nicotinic acid.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the principle of the competitive radioligand binding assay.

G cluster_0 High Radioligand Binding cluster_1 Low Radioligand Binding R1 R L_rad1 L* L_rad1->R1 Binds label_A [Test Compound] = Low R2 R L_test L_test L_test->R2 Competes & Binds L_rad2 L* label_B [Test Compound] = High

Caption: Principle of competitive radioligand binding.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. It can provide kinetic information (association and dissociation rates) in addition to the equilibrium dissociation constant (Kd).

Principle: One binding partner (the "ligand," typically the protein target) is immobilized on a sensor chip. The other binding partner (the "analyte," the test compound) is flowed over the surface. Changes in the refractive index at the sensor surface, which occur upon binding, are detected and measured in resonance units (RU).

Experimental Protocol: SPR Analysis

  • Immobilization:

    • Covalently immobilize the purified target protein (e.g., GPR109A, if amenable to purification and stabilization) onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid over the immobilized protein surface and a reference surface (without protein).

    • Monitor the binding response (in RU) over time to generate sensorgrams for each concentration.

Methodological & Application

Step-by-step synthesis protocol for 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a standard ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization guidelines to ensure reproducible and efficient synthesis.

Introduction

Substituted pyridine and thiophene moieties are prevalent scaffolds in a vast array of biologically active compounds and functional organic materials. The target molecule, 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, combines these two important heterocycles, making it a valuable intermediate for the development of novel pharmaceuticals and organic electronics. The synthetic route detailed herein leverages the power and versatility of transition metal-catalyzed cross-coupling reactions, which provide a reliable method for constructing C-C bonds between aryl and heteroaryl systems.[1]

The chosen pathway involves the Suzuki-Miyaura coupling of a 6-chloropyridine precursor with thiophen-3-ylboronic acid, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach is advantageous due to the commercial availability of the starting materials, the high tolerance of the Suzuki reaction to various functional groups, and the generally high yields achievable under mild conditions.

Overall Synthetic Workflow

The synthesis is achieved in two primary stages:

  • Suzuki-Miyaura Coupling: Formation of the C-C bond between the pyridine and thiophene rings.

  • Ester Hydrolysis: Conversion of the intermediate ester into the final carboxylic acid product.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A Ethyl 6-chloro-2-methylnicotinate C Ethyl 2-methyl-6-(thiophen-3-yl)nicotinate A->C Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O, 85°C B Thiophen-3-ylboronic acid D Ethyl 2-methyl-6-(thiophen-3-yl)nicotinate E 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid D->E 1. NaOH, EtOH/H2O 2. HCl (aq)

Figure 1: Overall synthetic workflow for the target compound.

Part 1: Synthesis of Ethyl 2-methyl-6-(thiophen-3-yl)nicotinate

This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 6-chloro-2-methylnicotinate58584-93-3C9H10ClNO2200.64
Thiophen-3-ylboronic acid6165-68-0C4H5BO2S127.96
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C72H60P4Pd1155.56
Sodium Carbonate (Anhydrous)497-19-8Na2CO3105.99
Toluene108-88-3C7H892.14
Ethanol (Absolute)64-17-5C2H6O46.07
Ethyl Acetate141-78-6C4H8O288.11
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Magnesium Sulfate (Anhydrous)7487-88-9MgSO4120.37
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply line

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, add Ethyl 6-chloro-2-methylnicotinate (10.0 g, 49.8 mmol, 1.0 equiv) and Thiophen-3-ylboronic acid (7.6 g, 59.8 mmol, 1.2 equiv).

  • Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (1.73 g, 1.5 mmol, 0.03 equiv) and anhydrous sodium carbonate (15.8 g, 149.5 mmol, 3.0 equiv).[2]

    • Scientist's Note: Pd(PPh3)4 is a reliable air-stable Pd(0) precatalyst suitable for a wide range of Suzuki couplings.[3] The base is crucial for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a solvent mixture of Toluene (80 mL), Ethanol (20 mL), and deionized water (40 mL).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times to ensure the reaction atmosphere is inert, which prevents the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford Ethyl 2-methyl-6-(thiophen-3-yl)nicotinate as a solid.

Part 2: Hydrolysis to 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

The final step is the saponification of the ester intermediate using a strong base, followed by acidification to precipitate the desired carboxylic acid.[4]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-methyl-6-(thiophen-3-yl)nicotinate1240527-65-4C13H13NO2S247.32
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Ethanol64-17-5C2H6O46.07
Hydrochloric Acid (2M)7647-01-0HCl36.46
Deionized Water7732-18-5H2O18.02
Equipment
  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and flask for vacuum filtration

Step-by-Step Protocol
  • Setup: Dissolve the purified Ethyl 2-methyl-6-(thiophen-3-yl)nicotinate (e.g., 10.0 g, 40.4 mmol, 1.0 equiv) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide pellets (3.2 g, 80.8 mmol, 2.0 equiv) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir until the reaction is complete, as monitored by TLC (disappearance of the starting ester spot). This typically takes 2-4 hours.

  • Work-up and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with 100 mL of deionized water.

    • Slowly add 2M hydrochloric acid while stirring until the pH of the solution reaches approximately 4-5. A precipitate will form.

    • Scientist's Note: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.[5]

  • Isolation and Purification:

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 30 mL).

    • Dry the solid under vacuum to yield the final product, 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid.[6] If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Mechanistic Visualization

G Pd0 Pd(0)L2 OA_complex R-Pd(II)(X)L2 Pd0->OA_complex R-X Trans_complex R-Pd(II)(R')L2 OA_complex->Trans_complex R'-B(OH)2 Base Trans_complex->Pd0 R-R' OA_label Oxidative Addition Trans_label Transmetalation RE_label Reductive Elimination RX R-X (Aryl Halide) R_BOH2 R'-B(OH)2 (Boronic Acid) Base Base RR_prime R-R' (Product) BX X-B(OH)2

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Suzuki coupling Inactive catalyst; Insufficient base; Oxygen contamination.Ensure fresh, active Pd(PPh3)4 is used. Use freshly degassed solvents. Ensure the base is anhydrous and finely powdered.
Stalled Suzuki reaction Poor solubility of reagents; Deactivation of boronic acid.Try a different solvent system (e.g., Dioxane/water). Add more catalyst in portions.
Incomplete hydrolysis Insufficient base or reaction time.Add more NaOH and increase the reaction time or temperature. Ensure the ester is fully dissolved.
Product oiling out during work-up Product is not fully protonated or has low melting point.Ensure pH is correctly adjusted. Add a co-solvent or perform extraction instead of precipitation.

Safety Precautions

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Toluene, ethanol, and ethyl acetate are flammable. Avoid open flames and ensure work is done in a well-ventilated area.

  • Acids and Bases: Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE to avoid skin and eye contact.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • ResearchGate. (2018). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. [Diagram]. In Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Available at: [Link]

  • Royal Society of Chemistry. (2020).
  • ResearchGate. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from: [Link]

  • ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.
  • CORE. (2016). Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium catalyzed cross-coupling. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from: [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate.
  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to....
  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. [Table]. In Thienopyrimidinedione Formation Versus Ester Hydrolysis from Ureido Carboxylic Acid Methyl Ester. Available at: [Link]

  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • DOI. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • MDPI. (2025).
  • PMC. (n.d.). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate.
  • MDPI. (2026).
  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

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Suzuki-Miyaura cross-coupling synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid

Introduction & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-carbon bonds with exceptional functional group tolerance[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid. This specific transformation couples 6-bromo-2-methylpyridine-3-carboxylic acid with thiophene-3-boronic acid.

The introduction of a thiophene-3-yl moiety is highly valued in medicinal chemistry, as the thiophene ring frequently acts as a bioisostere for phenyl rings, enhancing metabolic stability and pharmacokinetic properties[1]. However, coupling unprotected carboxylic acids presents unique mechanistic challenges that require precise optimization of the catalyst, base, and solvent system to prevent reaction failure.

Mechanistic Insights & Causality in Experimental Design

The general catalytic cycle for Suzuki cross-coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].

  • Substrate & Base Dynamics: The presence of a free carboxylic acid on the pyridine electrophile necessitates the use of a super-stoichiometric base (3.0–4.0 equivalents of K₂CO₃). The first equivalent is consumed immediately to deprotonate the carboxylic acid, preventing it from coordinating to the palladium center and poisoning the catalyst. The remaining base is essential for the transmetalation step, where it converts the thiophene-3-boronic acid into a highly nucleophilic trihydroxyboronate intermediate[2].

  • Catalyst Selection: While Pd(PPh₃)₄ is a standard choice, Pd(dppf)Cl₂ is far superior for this substrate. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry at the palladium center, which drastically accelerates the final reductive elimination step and prevents catalyst deactivation by the coordinating pyridine nitrogen.

  • Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. The aqueous component is not merely a solvent for the inorganic base; it is a mechanistic requirement for generating the active hydroxyl species needed to form the boronate complex[3].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Species Catalyst Regeneration OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 6-bromo-2-methylpyridine- 3-carboxylic acid TransMet Transmetalation Boronate Complex OxAdd->TransMet + K2CO3 & Thiophene-3-boronic acid RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Ligand Exchange RedElim->Pd0 Release of Product

Caption: The three fundamental steps of the Suzuki-Miyaura catalytic cycle.

Reaction Optimization & Quantitative Data

To ensure a self-validating system, the following table summarizes the optimization parameters. The data demonstrates why the selected conditions are optimal for this specific heteroaryl coupling.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent (v/v)Temp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045
2Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O (4:1)9072
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 89
4Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10085

Data Interpretation: Entry 3 provides the highest yield. Potassium carbonate in Dioxane/Water offers the ideal solubility profile, while Pd(dppf)Cl₂ effectively manages the steric and electronic demands of the heteroaromatic substrates.

Detailed Experimental Protocol

Scale: 1.0 mmol (Lab Scale)

Reagents & Materials:

  • 6-bromo-2-methylpyridine-3-carboxylic acid: 1.0 mmol (216 mg)

  • Thiophene-3-boronic acid: 1.3 mmol (166 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (41 mg, 5 mol%)

  • Potassium carbonate (K₂CO₃): 3.5 mmol (483 mg)

  • 1,4-Dioxane (Anhydrous): 8 mL

  • Deionized Water: 2 mL

Step-by-Step Methodology:

  • Preparation & Degassing: In a 25 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, charge 6-bromo-2-methylpyridine-3-carboxylic acid, thiophene-3-boronic acid, and K₂CO₃. Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL). Rigorously degas the biphasic mixture by bubbling argon or nitrogen gas directly through the solution for 15 minutes. Critique: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Under a positive stream of inert gas, rapidly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Seal the reaction vessel tightly.

  • Reaction Execution: Submerge the vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Maintain heating for 12 hours. Reaction progress can be monitored via LC-MS.

  • Workup (Acid-Base Extraction): Cool the mixture to room temperature. Dilute with 10 mL of distilled water. Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (2 × 15 mL). Critique: Because the product is a carboxylate salt under basic conditions, it remains in the aqueous layer. The EtOAc wash efficiently removes the dppf ligand, homocoupled 3,3'-bithiophene, and unreacted neutral organics.

  • Product Isolation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully add 1M HCl dropwise until the pH reaches approximately 3.5 to 4.0 (the isoelectric point of the product). A dense precipitate of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid will form.

  • Purification: Extract the acidified aqueous suspension with Ethyl Acetate (3 × 20 mL). Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid is typically >95% pure, but can be recrystallized from minimal hot ethanol/water if analytical purity is required.

Experimental Workflow Visualization

Workflow Prep 1. Preparation Degas Dioxane/H2O React 2. Reaction 90°C, 12h, Pd(dppf)Cl2 Prep->React Workup 3. Workup Wash with EtOAc (Basic) React->Workup Purify 4. Isolation Precipitate at pH 3.5-4.0 Workup->Purify

Caption: Step-by-step experimental workflow for synthesis and isolation.

Analytical Characterization Guidelines

To validate the success of the protocol, the isolated product should conform to the following analytical benchmarks:

  • LC-MS: Expected [M+H]⁺ at m/z 220.0 (Calculated for C₁₁H₉NO₂S: 219.04).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for a distinct singlet integrating to 3H around δ 2.7 ppm (pyridine-CH₃). The thiophene protons will appear in the aromatic region (δ 7.5–8.2 ppm) with characteristic splitting patterns (e.g., a doublet of doublets for the proton adjacent to the sulfur atom). The pyridine ring protons will appear as an AB system if perfectly isolated, typically showing two doublets with a coupling constant of J ≈ 8 Hz.

References

  • Suzuki Cross Coupling Reaction-A Review Source: ResearchGate URL
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid Source: BenchChem URL
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction Source: NIH URL

Sources

Application Note: 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (CAS: 1240527-66-5)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of lead optimization. 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid represents a highly versatile, multi-functional building block designed for the rapid generation of biologically active libraries.

This scaffold integrates three critical pharmacophoric elements:

  • Pyridine-3-carboxylic Acid Core: Pyridine carboxylic acids are foundational in the design of enzyme inhibitors (e.g., RIPK1, IRAK4) and antimicrobial agents[1]. The nitrogen atom serves as a critical hydrogen-bond acceptor, often interacting with the hinge region of kinases, while the carboxylic acid provides a synthetic handle for amide diversification.

  • 2-Methyl Substitution: The methyl group adjacent to the carboxylic acid introduces a calculated steric clash. This restricts the rotational freedom of subsequent amide derivatives, locking them into a bioactive conformation. Furthermore, it shields the pyridine ring from off-target metabolic oxidation.

  • 6-(Thiophen-3-yl) Bioisostere: The thiophene ring acts as a classical bioisostere for a benzene ring[2]. By replacing a phenyl group with a thiophene, researchers can modulate the molecule's dipole moment, enhance lipophilicity, and significantly improve metabolic stability against cytochrome P450 (CYP) mediated degradation[3].

Key Applications in Drug Discovery

Kinase Inhibitor Library Generation

The primary application of this scaffold is the synthesis of targeted kinase inhibitor libraries. When the carboxylic acid is coupled with various anilines or aliphatic amines, the resulting amides mimic the adenine ring of ATP. The pyridine nitrogen and amide NH form a bidentate hydrogen-bonding network with the kinase hinge region, while the thiophene ring projects into the hydrophobic pocket (Type I inhibition)[1].

GPCR Allosteric Modulators

Substituted pyridines are privileged structures in neuropharmacology. For instance, 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a potent negative allosteric modulator of the mGlu5 receptor[4]. Substituting the phenylethynyl moiety with a thiophen-3-yl group offers a novel vector for exploring GPCR allosteric sites, leveraging the sulfur atom for unique polarizability and binding interactions.

Physicochemical Profiling

Before initiating library synthesis, it is critical to evaluate the baseline physicochemical properties of the scaffold to ensure downstream derivatives remain within Lipinski's Rule of Five.

Table 1: Quantitative Physicochemical Properties of the Scaffold

PropertyValueDrug-Likeness Implication
Molecular Weight 219.26 g/mol Optimal for fragment-based or lead-like library generation.
Formula C₁₁H₉NO₂S-
H-Bond Donors (HBD) 1Low HBD count favors blood-brain barrier (BBB) penetration.
H-Bond Acceptors (HBA) 3Sufficient for target engagement without compromising permeability.
Rotatable Bonds 2High rigidity restricts entropic penalty upon target binding.
Topological PSA ~66 ŲIdeal for oral bioavailability and membrane permeability.

Visualizing the Discovery Workflow

To systematically exploit this scaffold, a high-throughput parallel synthesis workflow is recommended.

Workflow Scaffold 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid Amidation High-Throughput Amide Coupling (HATU/DIPEA) Scaffold->Amidation Diversification Library Focused Compound Library (n = 50-100 amides) Amidation->Library Purification (Prep-HPLC) Screening In Vitro Screening (Kinase / GPCR Assays) Library->Screening High-Throughput Assay Hit Hit Identification & SAR Optimization Screening->Hit Data Analysis

Fig 1: Scaffold-to-Hit workflow utilizing parallel amide coupling and high-throughput screening.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating and mechanistically sound. The following methodologies detail the functionalization of the scaffold.

Protocol A: Sterically Hindered Amide Coupling (Library Generation)

Causality & Rationale: The 2-methyl group creates a sterically hindered environment around the 3-carboxylic acid. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric bulk to form the active ester rapidly.

Materials:

  • 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (1.0 eq)

  • Primary/Secondary Amine library (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the scaffold (0.5 mmol) in anhydrous DMF (3 mL) under a nitrogen atmosphere. Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol).

  • Pre-activation Monitoring (Self-Validation Step 1): Stir for 15 minutes at room temperature. Validation: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the active HOAt-ester intermediate (or methyl ester from the quench) confirms successful activation.

  • Coupling: Add the desired amine (0.6 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring (Self-Validation Step 2): Monitor the disappearance of the starting material via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with saturated NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol B: Late-Stage Electrophilic Bromination of the Thiophene Ring

Causality & Rationale: To further expand the Structure-Activity Relationship (SAR), the thiophene ring can be functionalized. Because thiophene is electron-rich, it readily undergoes electrophilic aromatic substitution[5]. We use N-Bromosuccinimide (NBS) rather than Br₂ to ensure mild, regioselective bromination at the 2-position of the thiophene ring, preventing over-oxidation of the pyridine core.

Step-by-Step Procedure:

  • Solubilization: Dissolve the amide derivative from Protocol A (1.0 eq) in a 1:1 mixture of Chloroform and Glacial Acetic Acid (0.1 M concentration).

  • Bromination: Add NBS (1.05 eq) in small portions over 10 minutes at 0°C. Protect the reaction flask from light to prevent radical side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via LC-MS. The product mass should shift by +78/80 Da (characteristic 1:1 bromine isotope pattern).

  • Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine species. Extract with DCM, wash with saturated NaHCO₃, dry, and concentrate. The resulting bromo-thiophene is now primed for Suzuki-Miyaura cross-coupling.

Pharmacophore & Target Engagement Visualization

Pharmacophore Ligand Scaffold Derivative Amide functionalized Hinge Kinase Hinge Region Hydrogen Bonding Ligand->Hinge Pyridine N / Amide NH Hydrophobic Hydrophobic Pocket Thiophene Interaction Ligand->Hydrophobic Thiophene Ring Steric Selectivity Pocket 2-Methyl Steric Clash Ligand->Steric 2-Methyl Group Downstream Downstream Signaling Inhibition of Target Hinge->Downstream Kinase Inhibition

Fig 2: Pharmacophore mapping of the scaffold derivative interacting with a typical kinase target.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads National Center for Biotechnology Information (PMC) [Link]

  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist PubMed (NIH)[Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework MDPI[Link]

Sources

How to dissolve 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid for in vitro cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Kinetics and In Vitro Handling of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Physicochemical Rationale & Solvation Dynamics

Before introducing any synthetic small molecule into a biological system, it is imperative to deconstruct its molecular architecture to predict its behavior in aqueous environments. 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (Estimated MW: 219.26 g/mol ) is a structurally complex molecule characterized by competing physicochemical domains:

  • Hydrophobic Core: The thiophene ring and the methyl group are highly lipophilic, actively repelling water molecules and driving the compound to aggregate in neutral aqueous buffers.

  • Amphoteric Potential: The molecule contains a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid moiety.

While the carboxylic acid can theoretically be deprotonated in highly alkaline solutions (e.g., 1M NaOH) to form a water-soluble sodium salt, introducing unbuffered alkaline solutions into cell culture media causes localized pH spikes. This can trigger spontaneous protein denaturation in fetal bovine serum (FBS) and induce severe cellular stress. Therefore, utilizing a polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO)—is the industry standard for preparing high-concentration primary stocks of hydrophobic small organic molecules[1]. DMSO efficiently disrupts the crystal lattice of the solid powder without altering the ionization state of the molecule, ensuring a stable, homogenous solution[2].

Causality-Driven Experimental Design

A robust protocol is not just a sequence of steps; it is a system designed to preemptively eliminate experimental artifacts.

  • The Anhydrous Imperative: DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, the introduced water will drastically reduce the solubility of the thiophene-bearing compound, causing micro-precipitates. These precipitates are often invisible to the naked eye but will artificially lower the effective concentration of your drug, ruining dose-response curves.

  • The Constant-Vehicle Rule: A critical error in in vitro pharmacology is varying the vehicle (DMSO) concentration across different drug doses. Because DMSO can alter plasma membrane permeability and induce cytotoxicity, the final DMSO concentration in the culture medium must never exceed 0.1% (v/v) to avoid solvent-induced artifacts[3]. To achieve this, serial dilutions must be performed in 100% DMSO first, followed by a uniform 1:1000 spike into the culture media.

G Solid 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid (Solid Powder) Solvent Add 100% Anhydrous DMSO (Vortex & Sonicate) Solid->Solvent Master Primary Master Stock (50 mM in DMSO) Solvent->Master Storage Aliquot & Store at -80°C (Avoid Freeze-Thaw) Master->Storage Media Final Cell Culture Media (DMSO ≤ 0.1% v/v) Master->Media Direct 1:1000 Dilution Interm Secondary Working Stock (Diluted in DMSO) Storage->Interm Thaw immediately before use Interm->Media 1:1000 Dilution into aqueous media

Figure 1: Standardized workflow for dissolution and serial dilution of hydrophobic small molecules.

Quantitative Reconstitution Matrices

To ensure absolute precision, use the following matrices to calculate the required volume of anhydrous DMSO.

Table 1: Primary Stock Reconstitution (MW ≈ 219.26 g/mol )

Mass of Compound Volume of DMSO for 10 mM Volume of DMSO for 20 mM Volume of DMSO for 50 mM
1.0 mg 456.1 µL 228.0 µL 91.2 µL
5.0 mg 2.28 mL 1.14 mL 456.1 µL

| 10.0 mg | 4.56 mL | 2.28 mL | 912.2 µL |

Table 2: Constant-Vehicle Serial Dilution Matrix

Desired Final Conc. in Media Required Intermediate DMSO Stock Dilution Ratio (Stock to Media) Final DMSO %
50 µM 50 mM 1:1000 (e.g., 1 µL into 1 mL) 0.1%
10 µM 10 mM 1:1000 0.1%
5 µM 5 mM 1:1000 0.1%

| 1 µM | 1 mM | 1:1000 | 0.1% |

Self-Validating Standard Operating Protocols (SOPs)

Phase 1: Preparation of the Primary Master Stock
  • Equilibration: Allow the lyophilized powder of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric condensation to form on the powder, introducing water that will ruin DMSO solubility.

  • Solvation: Add the calculated volume of 100% anhydrous DMSO (from Table 1) directly to the vial.

  • Agitation & Sonication: Vortex the vial vigorously for 60 seconds. Follow with water-bath sonication at room temperature for 5–10 minutes.

  • Self-Validation Check (Centrifugation): Centrifuge the vial at 10,000 x g for 3 minutes. Inspect the bottom of the tube under a bright light. If a pellet is visible, the compound has not fully dissolved; add more DMSO to reach a lower stock concentration (e.g., drop from 50 mM to 20 mM).

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL per tube) and store immediately at -80°C[2]. Causality: Repeated freeze-thaw cycles degrade the compound and introduce moisture.

Phase 2: Preparation of Working Solutions for Cell Culture
  • Intermediate Dilution: Thaw a single master stock aliquot. Perform all serial dilutions in 100% DMSO to create your intermediate stocks (as per Table 2).

  • Media Spiking: Pre-warm your cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C. Pipette 1 µL of the appropriate intermediate DMSO stock into 999 µL of media (1:1000 dilution) and vortex immediately.

  • Self-Validation Check (Mock Assay): Always run a "Vehicle Control" well containing cells treated with 0.1% pure DMSO. If the viability of the vehicle control drops below 95% compared to untreated cells, your specific cell line is hypersensitive to DMSO, and you must adjust the dilution ratio to 1:2000 (0.05% final DMSO).

G2 Stock 50 mM Stock (100% DMSO) Dil1 5 mM Stock (100% DMSO) Stock->Dil1 1:10 in DMSO Media1 50 µM in Media (0.1% DMSO) Stock->Media1 1:1000 in Media Dil2 0.5 mM Stock (100% DMSO) Dil1->Dil2 1:10 in DMSO Media2 5 µM in Media (0.1% DMSO) Dil1->Media2 1:1000 in Media Media3 0.5 µM in Media (0.1% DMSO) Dil2->Media3 1:1000 in Media

Figure 2: Logical relationship of serial dilutions maintaining a constant 0.1% DMSO vehicle.

References

  • Drugs for Neglected Diseases initiative (DNDi). "Drug Screening for Kinetoplastids Diseases: Preparation of Stock Solutions." DNDi Guidelines. Available at: [Link]

Sources

Using 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid as a Precursor for Bioactive Hydrazones and Kinase Inhibitors

Introduction & Scientific Rationale

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for designing targeted therapeutics. 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid represents a highly versatile precursor, particularly in the synthesis of antiproliferative and antimycobacterial agents.

The structural anatomy of this molecule offers distinct pharmacophoric advantages:

  • Pyridine Core: Acts as a rigid scaffold, providing essential hydrogen bond acceptor sites (pharmacophore features F1 and F2) necessary for target protein docking[1].

  • 2-Methyl Substitution: Imparts steric steering, locking downstream functional groups (such as hydrazones) into a planar, bioactive conformation.

  • 6-(Thiophen-3-yl) Group: Serves as a lipophilic bioisostere for phenyl rings. This enhances membrane permeability and improves hydrophobic interactions within the ATP-binding pockets of target kinases.

This application note details the robust, self-validating synthetic workflow required to convert this carboxylic acid into bioactive hydrazides and hydrazones. These derivatives have been extensively validated as 2[2] and as potent3[3].

Mechanistic Workflow & Causality (E-E-A-T)

Directly coupling a carboxylic acid with hydrazine to form a hydrazide is thermodynamically unfavorable and often requires expensive, moisture-sensitive coupling reagents (e.g., HATU, EDC). Furthermore, direct coupling risks the formation of symmetric diacylhydrazines.

To circumvent this, a highly efficient two-step classical approach is employed: Fischer Esterification followed by Hydrazinolysis .

  • Esterification: Converts the unreactive carboxylic acid into a reactive methyl ester, making the carbonyl carbon highly electrophilic.

  • Hydrazinolysis: Utilizing a massive molar excess of hydrazine hydrate (typically 5–10 equivalents) drives the equilibrium entirely toward the mono-hydrazide. The excess bidentate nucleophile kinetically outcompetes the newly formed mono-hydrazide, preventing the formation of unwanted diacylhydrazine byproducts.

  • Condensation: The resulting hydrazide is condensed with aryl aldehydes or isatins under mild acidic conditions (glacial acetic acid). The acid catalyst protonates the target carbonyl oxygen, increasing its electrophilicity without over-protonating the nucleophilic hydrazine amine (which would occur at pH < 3).

ChemicalWorkflow A 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid B Methyl Ester Intermediate A->B MeOH, H2SO4 Reflux, 12h C Nicotinohydrazide Derivative B->C NH2NH2·H2O EtOH, Reflux, 6h D Bioactive Hydrazone C->D Ar-CHO / Isatin AcOH cat., Reflux, 4h

Chemical synthesis workflow from carboxylic acid precursor to bioactive hydrazone.

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of Methyl 2-methyl-6-(thiophen-3-yl)nicotinate

Objective: Activate the carboxylic acid for nucleophilic acyl substitution.

  • Reaction: Suspend 10 mmol of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid in 50 mL of anhydrous methanol.

  • Catalysis: Slowly add 1.5 mL of concentrated H₂SO₄ dropwise while stirring. Causality: The strong acid protonates the carbonyl oxygen, dramatically lowering the activation energy for methoxy attack.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12 hours.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7.5, then extract with ethyl acetate (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate.

  • Self-Validation: Perform IR spectroscopy. The successful conversion is confirmed when the broad carboxylic O-H stretch (2500–3300 cm⁻¹) disappears, replaced by a sharp, strong ester C=O stretch at ~1720 cm⁻¹.

Protocol B: Hydrazinolysis to the Nicotinohydrazide

Objective: Convert the ester into a reactive hydrazide building block.

  • Reaction: Dissolve the methyl ester (approx. 8 mmol) in 30 mL of absolute ethanol.

  • Nucleophilic Attack: Add 80 mmol (10 eq) of hydrazine hydrate (NH₂NH₂·H₂O). Causality: The massive excess ensures mono-acylation and prevents the formation of R-CO-NH-NH-CO-R.

  • Reflux: Heat to reflux for 6 hours.

  • Workup: Cool the mixture to 0°C. The hydrazide typically precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry.

  • Self-Validation: 1H-NMR (DMSO-d6) must show two distinct D₂O-exchangeable signals: a singlet at ~9.60 ppm (NH) and a broad singlet at ~4.55 ppm (NH₂)[3].

Protocol C: Condensation to the Final Hydrazone

Objective: Form a rigid, conjugated structural linker for kinase inhibition.

  • Reaction: Equimolar amounts of the synthesized nicotinohydrazide (5 mmol) and an appropriate aldehyde/isatin (5 mmol) are dissolved in 40 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: Maintains an optimal pH (4-5) to activate the carbonyl without neutralizing the nucleophilic hydrazine.

  • Reflux: Reflux for 4 hours.

  • Validation: The formation of an extended conjugated system results in a highly colored precipitate. Filter the solid and recrystallize from ethanol. 1H-NMR will reveal a characteristic azomethine (-N=CH-) proton at ~8.20 ppm.

Biological Application & Quantitative Data

Hydrazones derived from 6-substituted-2-methylnicotinic acids are 1[1]. They act by competitively binding to the ATP pocket of ABL Tyrosine Kinase, arresting downstream STAT5/AKT signaling and triggering apoptosis[2].

SignalingPathway H Hydrazone Derivative TK ABL Tyrosine Kinase H->TK Competitive Inhibition Signaling Downstream Signaling (STAT5 / AKT) TK->Signaling Blocked Phosphorylation Prolif K562 Cell Proliferation Signaling->Prolif Growth Arrest Apop Apoptosis Induction Signaling->Apop Triggered

Mechanism of action: Hydrazone-mediated ABL kinase inhibition leading to apoptosis.

Table 1: Comparative Biological Activity of 6-Substituted-2-Methylnicotinic Acid Derivatives

Compound DerivativeTarget Cell Line / PathogenIC₅₀ / MICPrimary Application
2-Chloro-6-aryl hydrazoneK562 (Leukemia)24.99 µMAntiproliferative Agent[1]
Thiazolyl-hydrazone (Intermediate A)K562 (Leukemia)6.15 µMABL TK Inhibitor[2]
Isatin-condensed hydrazideM. tuberculosis6.25 µg/mLAntimycobacterial[3]

References

  • Abdel-Aziz, H. A., et al. "Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity." Archives of Pharmacal Research, 2012. 1

  • Sever, B., & Ciftci, H. "Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML." Pharmaceuticals, 2026. 2

  • "Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides." Molecules, 2015. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (CAS 1240527-66-5)[1]. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this important heterocyclic building block. Our goal is to provide actionable, scientifically-grounded advice to help you improve reaction yields and product purity.

The most common synthetic route involves a two-stage process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the core biaryl structure, followed by the hydrolysis of an ester precursor. This guide is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling Step

The formation of the C-C bond between the pyridine and thiophene rings is the most critical step in this synthesis. It is typically achieved by coupling an ester of 2-methyl-6-halopyridine-3-carboxylic acid with a thiophene-3-boron reagent. Low yields in this step are a frequent challenge.

Q1: My Suzuki coupling reaction shows low or incomplete conversion. What are the common causes and how can I fix this?

Low conversion is the most prevalent issue in Suzuki-Miyaura couplings, especially when heteroaromatic compounds are involved.[2][3] The problem can almost always be traced to the catalyst system, reagents, or reaction conditions.

Causality & Solution Workflow:

  • Catalyst and Ligand Integrity: The active catalyst is a Pd(0) species. Many common precatalysts, like Pd(PPh₃)₄, are sensitive to air and can be easily oxidized, rendering them inactive.[4]

    • Protocol: If using a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand, ensure the ligand-to-palladium ratio is optimized, typically ranging from 1:1 to 4:1.[2]

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[5][6] However, an inappropriate choice can hinder the reaction or cause side reactions.

    • Expertise & Experience: For ester-containing substrates, strong bases like NaOH or LiOH can cause premature ester hydrolysis. A milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often preferred.[2] The base must be sufficiently soluble in the reaction medium. Using a mixed solvent system like 1,4-dioxane/water or DME/water can facilitate this. For sterically hindered substrates, stronger bases and larger cations (like Cesium) have been shown to accelerate the reaction.[7]

    • Trustworthiness: Ensure your solvent is properly degassed. Oxygen in the solvent is a primary cause of catalyst deactivation through phosphine ligand oxidation.[2][4] Degas by sparging with argon or nitrogen for at least 30-60 minutes before adding the catalyst.

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.

    • Expertise & Experience: A temperature range of 80-110 °C is common for these types of couplings.[8] However, excessive heat can accelerate catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

The following diagram outlines the catalytic cycle, highlighting where common failures occur.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_failure Common Failure Points Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Catalyst_Death Catalyst Oxidation (O₂ present) Pd0->Catalyst_Death PdII_B R¹-Pd(II)L₂-OR' PdII_R2 R¹-Pd(II)L₂-R² Product R¹-R² (Coupled Product) PdII_R2->Product Reductive Elimination R1X R¹-X (Aryl Halide) R1X->Pd0 Oxidative Addition R2B R²-B(OH)₂ (Boronic Acid) R2B->PdII_B Transmetalation Protodeboronation Protodeboronation (Excess H₂O) R2B->Protodeboronation Base Base (e.g., K₂CO₃) Base->R2B Activation

Caption: Suzuki-Miyaura catalytic cycle with key failure points.
Q2: I'm observing significant protodeboronation of my thiophene-3-boronic acid. How can I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids, like thiophene-3-boronic acid, are particularly susceptible to this side reaction, especially in the presence of water and at elevated temperatures.[2][3]

  • Expertise & Experience: While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.[2]

    • Minimize Water: Try using anhydrous conditions. Use an anhydrous base like K₃PO₄ and a dry solvent like THF or DME.

    • Use a Boronate Ester: Boronic acids can be protected as esters, which are often more stable. Pinacol (Bpin) or MIDA boronates are excellent alternatives that are more resistant to protodeboronation.[3] You can either purchase the thiophene-3-boronic acid pinacol ester or prepare it from the boronic acid.

    • Use Stoichiometric Excess: A common, though less atom-economical, strategy is to use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to compensate for the loss.[3]

Q3: My reaction is producing significant amounts of homocoupled bi-thiophene and dehalogenated pyridine starting material. What's going wrong?

These side products reduce your yield and complicate purification.

  • Homocoupling (R²-R²): The formation of bi-thiophene arises from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or certain palladium(II) species.

    • Causality & Solution: Rigorous deoxygenation of your reaction mixture is the best preventative measure. Ensuring your palladium precatalyst is fully reduced to Pd(0) in the initial phase of the reaction can also help. Some ligand systems are more prone to homocoupling than others.

  • Dehalogenation (R¹-H): The replacement of the halide on your pyridine starting material with a hydrogen atom is another common side reaction.

    • Causality & Solution: This can be caused by certain bases or solvents acting as hydride sources.[2] For instance, amine bases or alcohol solvents can sometimes lead to dehalogenation. If this is a significant issue, switch to a carbonate or phosphate base and an aprotic solvent system.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Key Considerations
Pyridine Substrate 2-Methyl-6-bromo pyridine-3-carboxylateBromides offer a good balance of reactivity and stability. Iodides are more reactive but more expensive; chlorides are less reactive and may require specialized catalysts.[9]
Boron Reagent Thiophene-3-boronic acid pinacol ester More stable towards protodeboronation than the corresponding boronic acid.[3] Use 1.2 eq.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Robust, air-stable precatalyst effective for many heteroaromatic couplings.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Mild, effective bases that minimize ester hydrolysis. K₃PO₄ is a good choice for anhydrous conditions.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Good general-purpose solvent system. Ensure rigorous degassing before adding the catalyst.
Temperature 80-90 °CSufficient to promote reaction without causing rapid catalyst decomposition.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Section 2: Troubleshooting the Ester Hydrolysis (Saponification) Step

Once the carbon-carbon bond is formed, the final step is typically the hydrolysis (saponification) of the ester group to yield the target carboxylic acid.

Q4: The hydrolysis of my ester precursor is incomplete, even after prolonged reaction time. What should I do?

Incomplete hydrolysis is usually due to insufficient reaction driving force or steric hindrance around the ester group.

  • Expertise & Experience:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.

    • Change the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing sterically hindered esters due to the smaller size of the lithium cation.

    • Use a Co-solvent: If your starting material has poor solubility in the aqueous base, adding a co-solvent like THF or methanol can create a homogeneous solution and accelerate the reaction.

Q5: I am losing my product during workup, potentially due to decarboxylation. How can I minimize this?

Pyridinecarboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon heating, particularly in acidic conditions.[10][11] The nitrogen atom in the ring can stabilize the intermediate carbanion formed upon CO₂ loss, especially when the carboxylic acid is at the 2- or 4-position.[12] While our target has the acid at the 3-position, harsh conditions should still be avoided.

  • Causality & Solution:

    • Avoid Excessive Heat: Do not heat the reaction mixture excessively during hydrolysis or the subsequent workup.

    • Careful Acidification: During the workup, add acid slowly to the cooled solution (in an ice bath) to precipitate the product. Localized "hot spots" of high acid concentration and temperature can promote decarboxylation.

Q6: The product is difficult to isolate and purify after acidification. What is the best procedure?

The target molecule is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This can lead to solubility in both acidic and basic aqueous solutions, making extraction challenging. The key is to carefully adjust the pH to the isoelectric point (pI), where the molecule has a net neutral charge and minimum aqueous solubility.

  • Trustworthiness & Protocol:

    • After hydrolysis is complete, cool the reaction mixture in an ice bath.

    • Slowly add aqueous acid (e.g., 1M HCl) with vigorous stirring.

    • Monitor the pH of the solution closely. The product will precipitate out at its isoelectric point, which is typically in the pH range of 3-5 for similar compounds.

    • Stop adding acid once precipitation is maximal. Adding too much acid will protonate the pyridine nitrogen and redissolve your product as the hydrochloride salt.

    • Isolate the precipitated solid by filtration, wash with cold water to remove salts, and then with a small amount of a non-polar solvent like ether or hexanes to remove organic impurities.

    • Dry the solid under vacuum.

The following workflow diagram can guide your purification strategy.

Purification_Workflow start Reaction Mixture (Basic Solution) cool Cool to 0-5 °C start->cool acidify Slowly Add 1M HCl cool->acidify check_ph Monitor pH & Observe Precipitation acidify->check_ph check_ph->acidify No Precipitate filter Filter Precipitate check_ph->filter Max Precipitate (pH ≈ 3-5) dissolved Product Redissolves (pH too low) check_ph->dissolved Precipitate Disappears wash Wash Solid (H₂O, then Hexane) filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Decision workflow for product isolation via isoelectric point precipitation.
Section 3: General FAQs
Q7: Which halogen (Cl, Br, I) is optimal for the 2-methyl-6-halopyridine-3-carboxylate starting material?

The reactivity in the oxidative addition step of the Suzuki coupling follows the trend: I > Br > Cl.

  • Iodides are the most reactive but are often more expensive and less stable.

  • Chlorides are the cheapest but are the least reactive, often requiring more specialized and expensive catalyst/ligand systems.

  • Bromides typically offer the best compromise of high reactivity, stability, and cost for most applications, making them the recommended starting point.[9]

Q8: How should I best monitor the progress of each reaction step?
  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate your starting materials and product. Staining with potassium permanganate can be useful if the compounds are not UV-active.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more accurate and quantitative monitoring of the reaction progress. They are invaluable for identifying the formation of side products like homocoupled or dehalogenated species.

References
  • Roche, M., et al. (2018). Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). ACS Publications. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Subramaniam, P., & Selvi, N. T. (2015). Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. Chemical Science International Journal. Retrieved from [Link]

  • Semantic Scholar. (2015, February 20). Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Lin. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zabilskiy, M., et al. (2020). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. PMC. Retrieved from [Link]

  • Kuivila, H. G., & Al-Zand, S. K. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this important molecule.

The synthesis of highly functionalized pyridine derivatives such as 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid on a larger scale often presents unique challenges, including the formation of difficult-to-remove byproducts. This guide offers practical, field-proven insights to help you optimize your process, improve yield and purity, and streamline your scale-up efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, with a focus on a plausible and scalable synthetic route utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Hypothetical Scalable Synthetic Route:

A common and industrially viable approach for constructing the target molecule involves a two-step process:

  • Halogenation: Synthesis of a key intermediate, such as methyl 2-methyl-6-chloronicotinate.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the halo-pyridine intermediate with a thiophene boronic acid or ester, followed by saponification of the ester to yield the final carboxylic acid.

dot

Caption: A plausible synthetic workflow for 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid.

Issue 1: Low Yield of the Desired Cross-Coupled Product

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield of methyl 2-methyl-6-(thiophen-3-yl)nicotinate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura coupling reactions are a common challenge, often stemming from several factors. Here’s a breakdown of potential causes and their solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation can severely impact the yield.

    • Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]

    • Ligand Degradation: Phosphine ligands can also be oxidized. Use fresh, high-purity ligands.

    • Troubleshooting:

      • Improve degassing procedures for all solvents and reagents.

      • Consider using a more robust pre-catalyst that is less sensitive to air.

  • Suboptimal Reaction Conditions:

    • Base: The choice and quality of the base are critical. An inappropriate base can lead to poor reaction kinetics or side reactions.

      • Troubleshooting: Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] Ensure the base is finely powdered and anhydrous for solid-phase reactions.

    • Temperature: The reaction may require specific temperatures to proceed efficiently.

      • Troubleshooting: If the reaction is sluggish at a lower temperature, a carefully controlled increase may be beneficial. However, be aware that higher temperatures can also promote byproduct formation.[1]

  • Poor Quality of Starting Materials:

    • Boronic Acid Instability: Thiophene boronic acids can be prone to protodeboronation, especially at elevated temperatures or in the presence of excess water.[3]

      • Troubleshooting: Use freshly prepared or high-purity thiophen-3-ylboronic acid. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.

dot

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

Issue 2: Presence of Significant Byproducts Complicating Purification

Question: I am observing significant impurities in my crude product after the Suzuki coupling and saponification steps. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation is a major hurdle in scaling up cross-coupling reactions. The most common impurities you are likely to encounter are homocoupled and dehalogenated products.

  • Homocoupling Byproducts: These arise from the coupling of two identical molecules.

    • Thiophene Homocoupling (A): Formation of 3,3'-bithiophene from the coupling of two molecules of thiophen-3-ylboronic acid. This is often promoted by the presence of oxygen.[1]

    • Pyridine Homocoupling (B): Dimerization of the methyl 2-methyl-6-chloronicotinate starting material.

    • Minimization Strategies:

      • Strictly Anaerobic Conditions: Rigorous degassing and maintaining an inert atmosphere are crucial to suppress oxygen-mediated homocoupling.[4]

      • Stoichiometry Control: Using a slight excess of the halo-pyridine can sometimes minimize the homocoupling of the boronic acid.

  • Dehalogenation Byproduct (C): This is the product where the chlorine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of methyl 2-methylnicotinate.

    • Causes: This side reaction is often promoted by certain bases (especially alkoxides), solvents that can act as hydride donors (like alcohols), or highly active catalyst systems.[2][5]

    • Minimization Strategies:

      • Base Selection: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[2]

      • Solvent Choice: Aprotic solvents such as dioxane or toluene are less likely to act as hydride sources compared to alcohols.[6]

      • Catalyst and Ligand Tuning: Using bulkier, more electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.[6]

Table 1: Common Byproducts and Their Identification

Byproduct NameStructureCommon CauseAnalytical Identification (LC-MS)
3,3'-Bithiophene (A)Thiophene-ThiopheneOxygen-mediated homocoupling of boronic acid.Mass corresponding to C₈H₆S₂
Pyridine Dimer (B)Pyridine-PyridineHomocoupling of the halo-pyridine starting material.Mass corresponding to C₁₆H₁₄N₂O₄
Methyl 2-methylnicotinate (C)Dehalogenated PyridineReduction of the chloro-pyridine starting material.Mass corresponding to C₈H₉NO₂
2-Methyl-6-hydroxynicotinic acidHydrolysis of Chloro-pyridineReaction of the chloro-pyridine with hydroxide base.Mass corresponding to C₇H₇NO₃
Issue 3: Incomplete Saponification or Side Reactions During Hydrolysis

Question: The final saponification step to obtain the carboxylic acid is either incomplete or seems to be generating other impurities. How can I optimize this step?

Answer:

Incomplete saponification or the formation of byproducts during this step can complicate the final purification.

  • Incomplete Saponification:

    • Cause: Insufficient base, short reaction time, or low temperature can lead to incomplete hydrolysis of the methyl ester. Steric hindrance around the ester group can also slow down the reaction.

    • Troubleshooting:

      • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or KOH).

      • Increase Temperature and Time: Monitor the reaction by TLC or HPLC and ensure it goes to completion, extending the reaction time or increasing the temperature if necessary.

      • Co-solvent: Using a co-solvent like methanol or ethanol with water can improve the solubility of the ester and facilitate hydrolysis.

  • Side Reactions During Saponification:

    • Hydrolysis of the Chloro-Pyridine Starting Material: If there is unreacted methyl 2-methyl-6-chloronicotinate carried over from the coupling step, it can be hydrolyzed to 2-methyl-6-hydroxynicotinic acid under basic conditions.

    • Troubleshooting:

      • Purification of the Intermediate Ester: It is highly recommended to purify the methyl 2-methyl-6-(thiophen-3-yl)nicotinate intermediate before proceeding to the saponification step. This can be achieved by recrystallization or column chromatography on a small scale, or by developing a robust crystallization procedure for larger scales.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of methyl 2-methyl-6-chloronicotinate with thiophen-3-ylboronic acid. Optimization may be required based on your specific setup and scale.

  • Reagent Preparation: To a dried reaction vessel, add methyl 2-methyl-6-chloronicotinate (1.0 equiv.), thiophen-3-ylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Saponification
  • Dissolution: Dissolve the crude or purified methyl 2-methyl-6-(thiophen-3-yl)nicotinate in a mixture of methanol and water.

  • Base Addition: Add a solution of sodium hydroxide (3-5 equivalents) in water.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Frequently Asked Questions (FAQs)

Q1: Can I use a different palladium catalyst for the Suzuki-Miyaura coupling?

A1: Yes, a wide range of palladium catalysts and ligands can be used. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may offer improved performance.[6] It is advisable to perform a small-scale screen of different catalyst/ligand combinations to find the optimal system for your specific substrates.

Q2: How do I effectively remove palladium residues from my final product?

A2: Palladium removal is a critical step in pharmaceutical manufacturing. Several methods can be employed:

  • Crystallization: Often, multiple recrystallizations of the final product can significantly reduce palladium levels.

  • Activated Carbon Treatment: Treating a solution of the product with activated carbon can adsorb residual palladium.

  • Scavenging Resins: There are commercially available scavenger resins with functional groups that chelate palladium, which can be very effective.

Q3: What is the best way to monitor the progress of these reactions on a large scale?

A3: For large-scale production, in-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress. It allows for accurate quantification of starting materials, intermediates, products, and byproducts, providing a clear picture of the reaction kinetics and profile.

Q4: My final product is colored. How can I decolorize it?

A4: Color in the final product can be due to trace impurities or degradation products.

  • Charcoal Treatment: As mentioned for palladium removal, treating a solution of your product with activated charcoal is a common method for removing colored impurities.[4]

  • Recrystallization: Carefully selecting a recrystallization solvent system can often leave colored impurities in the mother liquor.

References

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid via Suzuki-Miyaura cross-coupling presents a unique intersection of synthetic challenges. You are coupling an electron-rich, highly unstable heteroaryl boronic acid with a Lewis-basic, coordinating pyridine halide.

This guide is designed for research scientists and drug development professionals. It moves beyond standard protocols to explain the causality behind reaction failures and provides self-validating workflows to ensure experimental success.

Section 1: Mechanistic Bottlenecks & Causal Analysis

To successfully synthesize this molecule, one must balance the rates of the desired catalytic cycle against two dominant, competing side reactions. The primary starting materials are typically 6-bromo-2-methylpyridine-3-carboxylic acid (or its ester) and thiophene-3-boronic acid .

  • Protodeboronation of Thiophene-3-boronic Acid: Thiophene-3-boronic acid is notoriously unstable and prone to protodeboronation under standard Suzuki conditions (1)[1]. Mechanistically, the cleavage of the carbon-boron bond is accelerated by elevated temperatures and the presence of strong bases, which facilitate the formation of a susceptible boronate intermediate (2)[2].

  • Catalyst Poisoning by Pyridine: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation—a phenomenon commonly referred to as the "2-pyridyl problem" (3)[3].

  • Carboxylic Acid Interference: A free carboxylic acid at the 3-position will consume base equivalents, alter the local pH, and potentially form insoluble carboxylate salts that crash out of the solvent matrix.

Mechanism SM1 6-Bromo-2-methylpyridine- 3-carboxylic acid OA Oxidative Addition SM1->OA Deact Catalyst Poisoning (Pyridine N-coordination) SM1->Deact SM2 Thiophene-3-boronic acid TM Transmetalation SM2->TM Proto Protodeboronation (Thiophene formation) SM2->Proto Pd0 Pd(0) Catalyst Pd0->OA Pd0->Deact OA->TM RE Reductive Elimination TM->RE RE->Pd0 Regeneration Prod 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid RE->Prod

Reaction mechanism and primary failure pathways in the Suzuki coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yields mostly unreacted pyridine starting material and no boronic acid. What happened? A1: This is a classic signature of protodeboronation . Because thiophene-3-boronic acid is highly electron-rich, the C-B bond is easily cleaved by protons from the aqueous base mixture. To fix this, you must ensure the rate of transmetalation outpaces the rate of degradation. Switch to a milder base (e.g., finely ground anhydrous K3​PO4​ instead of Na2​CO3​ ), lower the temperature to 60–70 °C, and use a highly active catalyst system.

Q2: Both starting materials remain unreacted after 24 hours at 80°C. Is my catalyst dead? A2: Yes, you are likely experiencing catalyst poisoning. The Lewis basic nitrogen on the pyridine ring binds tightly to the Palladium center, pulling it out of the catalytic cycle. To overcome this, bulky biarylphosphine ligands like XPhos or SPhos are critical, as they prevent multi-ligation and sterically occlude the Pd center from off-cycle coordination (4)[4]. Using a pre-catalyst like XPhos Pd G3 ensures rapid generation of the active Pd(0) species.

Q3: Can I run this reaction without protecting the carboxylic acid? A3: While direct coupling of unprotected carboxylic acids is possible, it introduces severe variability. The free acid will consume one equivalent of base, altering the pH profile and potentially accelerating the protodeboronation of your thiophene. It also risks forming insoluble carboxylate salts. Best Practice: Protect the acid as a methyl ester prior to coupling, then saponify it in the same pot post-reaction.

Section 3: Optimized Experimental Workflow (Ester-Protected Route)

This protocol utilizes a self-validating methodology. By protecting the carboxylic acid and slowly adding the boronic acid, we systematically shut down the failure pathways described above.

Workflow Step1 1. Esterification (Protect Carboxylic Acid) Step2 2. Solvent Degassing (Dioxane/H2O, 15 min N2) Step1->Step2 Step3 3. Reagent Assembly (XPhos Pd G3, K3PO4) Step2->Step3 Step4 4. Slow Addition (Boronic Acid via Syringe) Step3->Step4 Step5 5. Cross-Coupling (80°C, 4-6 hours) Step4->Step5 Step6 6. Saponification (LiOH, pH Adjustment) Step5->Step6

Optimized step-by-step workflow utilizing ester protection and slow addition.

Step-by-Step Methodology

Step 1: Esterification (Substrate Preparation)

  • Suspend 6-bromo-2-methylpyridine-3-carboxylic acid (1.0 eq) in methanol.

  • Slowly add SOCl2​ (2.0 eq) at 0 °C, then reflux for 4 hours.

  • Self-Validation Checkpoint: Run an LC-MS. Ensure complete disappearance of the starting material mass and appearance of the methyl ester mass before proceeding. Concentrate to dryness.

Step 2: Solvent Degassing (Critical for Catalyst Lifespan)

  • Prepare a solvent mixture of 1,4-Dioxane and H2​O (4:1 ratio).

  • Sparge the mixture with ultra-pure N2​ or Argon for exactly 15 minutes.

  • Self-Validation Checkpoint: Oxygen ingress will cause homocoupling of the boronic acid. Ensure continuous, vigorous bubbling.

Step 3: Reagent Assembly & Slow Addition

  • To an oven-dried flask under N2​ , add the methyl ester (1.0 eq), finely ground anhydrous K3​PO4​ (2.0 eq), and XPhos Pd G3 (2–5 mol%).

  • Add the degassed solvent mixture and heat to 60 °C.

  • Dissolve thiophene-3-boronic acid (1.5 eq) in a small amount of degassed dioxane. Add this solution dropwise via a syringe pump over 2 hours. Causality: Keeping the instantaneous concentration of the boronic acid low prevents it from degrading before it can interact with the Pd intermediate.

Step 4: In-Situ Saponification

  • Once LC-MS confirms complete consumption of the aryl halide, cool the reaction to room temperature.

  • Add aqueous LiOH (3.0 eq) directly to the reaction mixture and stir for 2 hours.

  • Acidify the mixture carefully with 1M HCl to pH 3–4. The product, 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, will precipitate as a solid. Filter and wash with cold water.

Section 4: Quantitative Troubleshooting Matrix

Use this data-driven matrix to diagnose failures via LC-MS or GC-MS analysis of your crude reaction mixtures.

Symptom / ObservationAnalytical Marker (LC-MS / GC-MS)Root CauseCorrective Action
Boronic acid consumed, Halide unreacted High [Thiophene] (m/z 84 via GC-MS); [Aryl Halide] remains.Protodeboronation of thiophene-3-boronic acid.Lower temp to 60 °C; switch to mild base ( K3​PO4​ ); use syringe pump addition.
Both starting materials unreacted [Aryl Halide] and [Boronic Acid] remain unchanged.Catalyst Poisoning (Pyridine N-coordination).Switch to bulky ligand pre-catalyst (XPhos Pd G3) at 5 mol% loading.
Incomplete conversion, pH drops Mixed SM and Product; presence of carboxylate salts.Carboxylic Acid Interference.Pre-protect the carboxylic acid as a methyl ester prior to coupling.
Homocoupling of boronic acid Mass = 166 (3,3'-Bithiophene detected).Oxygen ingress or excess Pd(II) in solution.Strictly degas solvents for >15 mins; ensure inert atmosphere.

References

  • BenchChem:Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Tech Support.
  • BenchChem:A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem Tech Support.
  • Cox, P. A. et al. (2016):Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
  • Düfert, A. et al. (2013):Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT (Buchwald Group).

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Technical Support Center: Chromatographic Analysis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and troubleshooting. We will explore the nuanced physicochemical properties of this molecule and leverage them to build robust and efficient separation methods.

Section 1: Understanding the Analyte - The Key to a Successful Separation

A thorough understanding of your molecule's properties is the foundation of any successful chromatographic method. 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is a unique compound with distinct characteristics that directly influence its behavior on an HPLC column.

Q1: What are the key structural features of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid that affect its chromatography?

A1: This molecule possesses two key ionizable functional groups that make mobile phase pH the most critical parameter in method development:

  • An Acidic Carboxylic Acid Group (-COOH): This group will be deprotonated (negatively charged) at higher pH values, making the molecule more polar and less retained in reversed-phase chromatography.[1][2]

  • A Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and will be protonated (positively charged) at low pH values.[3][4]

This dual nature means the molecule is amphoteric and can exist as a cation, a zwitterion, or an anion depending on the pH of the mobile phase. This property is a powerful tool for manipulating retention and selectivity.

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Ionization states of the analyte at different pH ranges.

Section 2: Reversed-Phase (RP-HPLC) Method Development & Troubleshooting

Reversed-phase chromatography is the workhorse of most analytical labs. However, the polar and ionizable nature of our target analyte can present challenges like poor retention and peak tailing.

Frequently Asked Questions (FAQs) - RP-HPLC
Q2: My peak is tailing significantly on a C18 column. What is the primary cause and how can I fix it?

A2: Peak tailing for this analyte is most commonly caused by secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the surface of the silica-based stationary phase.[5][6][7] These interactions create a secondary, stronger retention mechanism that leads to a skewed peak shape.

Solutions:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5 - 3.0) protonates the silanol groups, rendering them neutral and minimizing their interaction with the now positively charged pyridine nitrogen.[5][6] This is the most effective way to reduce tailing.

  • Use a Modern, High-Purity Column: Employ a column packed with high-purity, "Type B" silica that has a lower concentration of residual silanols and is often end-capped to further shield these groups.[6][7]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and improve peak shape.[7][8]

Q3: I have very little retention, and my peak is eluting near the void volume. How can I increase its retention time?

A3: Poor retention occurs when the analyte is too polar to interact sufficiently with the non-polar stationary phase.[9] This happens when the carboxylic acid group is ionized (negatively charged) at a mobile phase pH above its pKa.

Solutions:

  • Lower the Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid.[1][10] This ensures the group is fully protonated (-COOH), making the molecule less polar and significantly increasing its retention on the C18 phase.

  • Decrease the Organic Modifier Percentage: Reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention of all components, including your analyte.[11]

  • Consider Ion-Pairing Chromatography: If you must work at a higher pH where the analyte is anionic, adding a positively charged ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase can form a neutral, more retained ion pair with your analyte.[12][13][14]

Q4: What is the best starting point for mobile phase selection?

A4: A robust method development process begins with a logical starting point. The following table outlines recommended initial conditions for screening.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 100 x 4.6 mm, 2.7 µmA standard, high-efficiency column for initial screening.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Provides low pH to ensure good retention and minimize peak tailing. MS-compatible.[15]
Mobile Phase B Acetonitrile (ACN)Generally provides sharper peaks and lower backpressure than methanol.[16]
Gradient 5% to 95% B in 10 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nm or DADThe aromatic structure should provide strong UV absorbance.
Troubleshooting & Optimization Workflow

If initial screening results are suboptimal, a systematic approach is necessary. The following workflow guides you through the most common optimization steps.

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}

A troubleshooting workflow for RP-HPLC method optimization.

Experimental Protocol: Mobile Phase pH Scouting

This experiment is crucial for finding the "sweet spot" that provides the best balance of retention and peak shape.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) at different pH values. For example:

    • pH 2.7: 0.1% Formic Acid in Water

    • pH 3.5: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid

    • pH 4.5: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid

  • Set Up Sequence: Create an HPLC sequence to run your standard scouting gradient with each of the three aqueous phases.

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with each new mobile phase before injection (at least 10-15 column volumes).

  • Analyze Data: Compare the chromatograms. Pay close attention to changes in retention time and, most importantly, the peak tailing factor.[17]

Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC) - An Alternative Approach

If your analyte is too polar for adequate retention in reversed-phase, even at low pH, HILIC is an excellent alternative.[19][20] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Frequently Asked Questions (FAQs) - HILIC
Q5: When should I choose HILIC over reversed-phase for this molecule?

A5: Consider HILIC if you observe any of the following in RP-HPLC:

  • Retention factor (k') is less than 2, even with a low percentage of organic modifier (e.g., 5% ACN).

  • Your analyte co-elutes with polar matrix components near the solvent front.

  • You require compatibility with sample preparation techniques that result in the analyte being dissolved in a high-organic solvent (e.g., protein precipitation with ACN). HILIC allows for direct injection of these samples.[20]

Q6: What are the recommended starting conditions for a HILIC method?

A6: The mobile phase composition in HILIC is inverse to that of reversed-phase; water is the strong, eluting solvent.[21][22]

ParameterRecommended Starting ConditionRationale & Key Considerations
Column Bare Silica, Amide, or other polar phaseA bare silica column is a good general-purpose starting point for HILIC.[21]
Mobile Phase A 90:10 ACN:Water with 10 mM Ammonium FormateThe aqueous portion contains a buffer for reproducibility and improved peak shape.
Mobile Phase B 50:50 ACN:Water with 10 mM Ammonium FormateMobile Phase B is the "strong" solvent used to elute the analyte.
Gradient 0% to 50% B in 10 minutesStarts with high organic content for retention and increases the aqueous content for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity of high-ACN mobile phases.
Equilibration CRITICAL: At least 20-30 column volumesProper equilibration is essential for reproducible retention times in HILIC.[22]

Section 4: Advanced Troubleshooting and Strategies

Q7: I've optimized my mobile phase in both RP-HPLC and HILIC but still face challenges with co-eluting impurities. What's next?

A7: When one-dimensional chromatography is insufficient, advanced techniques can provide the necessary resolving power.

  • Alternative Organic Modifiers: If you used acetonitrile, try substituting it with methanol or isopropanol.[23][24] Different organic solvents can alter selectivity and may resolve your analyte from the impurity.

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples or trace-level impurity analysis, 2D-LC offers vastly superior resolving power.[25] A common setup involves using RP-HPLC in the first dimension and transferring the peak of interest to a second, orthogonal column (like a HILIC or different RP phase) for further separation.[26][27] This is a powerful tool for separating closely related substances that are difficult to resolve with a single column.[28]

References

  • Goldyn, M., et al. "Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid." RSC Publishing. Available at: [Link]

  • Biotage. "How does an acid pH affect reversed-phase chromatography separations?" Biotage. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • Hulme, A. C., and Arthington, W. "The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids." Biochemical Journal. Available at: [Link]

  • Kalam, M. A. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Dolan, J. W. "Back to Basics: The Role of pH in Retention and Selectivity." LCGC International. Available at: [Link]

  • Rathore, D. "Two-Dimensional Liquid Chromatography Applications in Biopharmaceutical Analysis." LCGC International. Available at: [Link]

  • Phenomenex. "2D-Liquid Chromatography: Principles & Uses." Phenomenex. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at: [Link]

  • Pharma Growth Hub. "Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography." Pharma Growth Hub. Available at: [Link]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." Element Lab Solutions. Available at: [Link]

  • Williams, R. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." LCGC International. Available at: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex. Available at: [Link]

  • Agilent. "High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis." Agilent. Available at: [Link]

  • Welch Materials. "[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds." Welch Materials. Available at: [Link]

  • De Vos, J., et al. "Applications and retention properties of alternative organic mobile phase modifiers in reversed-phase liquid chromatography." Journal of Chromatography A. Available at: [Link]

  • El-Shaheny, R., et al. "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis." Molecules. Available at: [Link]

  • Veeprho. "Exploring the Role of pH in HPLC Separation." Veeprho. Available at: [Link]

  • KNAUER. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." KNAUER. Available at: [Link]

  • SIELC Technologies. "Effect of Buffer Concentration on Retention of Charged Analytes." SIELC Technologies. Available at: [Link]

  • The LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Available at: [Link]

  • Technology Networks. "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications." Technology Networks. Available at: [Link]

  • MAC-MOD Analytical. "ACE HILIC Method Development Guide." MAC-MOD Analytical. Available at: [Link]

  • Research and Reviews. "An Overview on Advancements of Two-Dimensional Liquid Chromatography (2D-LC) in Pharmaceutical Analysis." Open Access Journals. Available at: [Link]

  • Pharma Growth Hub. "pH, pKa, and Retention." Pharma Growth Hub. Available at: [Link]

  • Chrom Tech, Inc. "Reverse Phase Chromatography Techniques." Chrom Tech, Inc.. Available at: [Link]

  • Pharma Growth Hub. "Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography." YouTube. Available at: [Link]

  • MDPI. "Two-Dimensional High-Performance Liquid Chromatography as a Powerful Tool for Bioanalysis: The Paradigm of Antibiotics." MDPI. Available at: [Link]

  • IQ-Analog. "Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis." IQ-Analog. Available at: [Link]

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Validation & Comparative

Analytical Comparison Guide: ¹H and ¹³C NMR Evaluation of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Objective

In modern drug discovery, heterocyclic building blocks containing fused or linked thiophene-pyridine scaffolds are recognized as "privileged structures," frequently utilized in the development of potent kinase inhibitors and other targeted therapeutics[1]. 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is a highly functionalized intermediate requiring rigorous structural verification before integration into complex synthetic pipelines.

This guide provides a comprehensive, objective comparison of analytical platforms for the structural elucidation of this compound. Specifically, we compare the performance, resolution, and operational utility of High-Field Superconducting NMR (600 MHz) against modern Benchtop Permanent Magnet NMR (80 MHz) and theoretical quantum-mechanical predictions.

Mechanistic Causality of Chemical Shifts (E-E-A-T)

Do not merely memorize chemical shifts; understanding the underlying electronic environment is critical for accurate spectral interpretation and troubleshooting. The chemical shifts of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid are governed by three primary electronic phenomena:

  • π -Deficiency vs. π -Excessiveness: The central pyridine ring is highly π -deficient due to the electronegative nitrogen atom, which pulls electron density away from the ring carbons. This deshields the pyridine protons (H-4, H-5), pushing them downfield. Conversely, the thiophene ring is π -excessive. Quantitative ¹³C NMR studies demonstrate that thiophene has a higher π -excessiveness relative to benzene, which uniquely influences its carbon and proton shifts[2].

  • Ring Current Effects: The magnetic anisotropy generated by the aromatic rings dictates proton positioning. The ring current in thiophene is approximately 75% that of benzene, while the introduction of the aza-nitrogen in pyridine decreases its ring current by roughly 10%[3]. This differential directly impacts the multiplet positioning in the 7.5–8.5 ppm aromatic region.

  • Substituent Anisotropy: The carboxylic acid group at C-3 acts as a strong electron-withdrawing group (EWG) via resonance and induction, severely deshielding the adjacent H-4 proton. The C-2 methyl group, while slightly shielded, is pulled further downfield (~2.75 ppm) than a standard alkane methyl due to its proximity to the pyridine nitrogen.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols establish a self-validating system for sample preparation and data acquisition across different magnetic field strengths.

Protocol A: Standardized Sample Preparation

Causality Check: The presence of the carboxylic acid group significantly reduces solubility in non-polar solvents like CDCl₃ and can lead to hydrogen-bonded dimerization, which broadens the -COOH signal. Therefore, DMSO-d₆ is the mandatory solvent for this protocol to disrupt dimers and ensure sharp, reproducible peaks.

  • Weigh precisely 15.0 mg of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (ensure >98% purity via LC-MS prior to NMR).

  • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Vortex for 60 seconds until optically clear. Transfer to a standard 5 mm precision NMR tube.

Protocol B: High-Field NMR Acquisition (600 MHz)

Objective: Deep structural elucidation and impurity profiling (<0.1% LOD)[4].

  • ¹H NMR: Insert sample into a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe to the ¹H frequency. Lock onto the DMSO-d₆ signal (2.50 ppm). Run a standard 1D proton sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and a spectral width of 15 ppm.

  • ¹³C NMR: Switch to the ¹³C channel. Utilize a proton-decoupled pulse sequence (zgpg30). Due to the low natural abundance of ¹³C, acquire 1024 scans with a 2-second relaxation delay and a spectral width of 250 ppm[1].

Protocol C: Benchtop NMR Acquisition (80 MHz)

Objective: Rapid QA/QC, identity verification, and process monitoring[5],[6].

  • ¹H NMR: Insert the same 5 mm tube into the 80 MHz benchtop spectrometer. Lock and shim using the automated gradient shimming routine.

  • Acquisition: To compensate for the lower sensitivity inherent to permanent magnets, increase the number of scans to 64 (approx. 35 minutes) with a 30-second relaxation delay to ensure full longitudinal relaxation (T1) and accurate integration[4].

NMR_Workflow Start Compound Synthesis: 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Start->Prep split Analytical Objective? Prep->split Benchtop Rapid QA/QC Benchtop NMR (80 MHz) split->Benchtop Routine HighField Deep Elucidation High-Field NMR (600 MHz) split->HighField Structural BenchData 1H: 64 Scans (35 min) Resolution: Moderate (Peak Overlap) Benchtop->BenchData HighData 1H: 16 Scans (2 min) 13C: 1024 Scans (Overnight) Resolution: Baseline Resolved HighField->HighData Compare Spectral Verification & Impurity Quantification BenchData->Compare HighData->Compare

Caption: Workflow comparing High-Field vs. Benchtop NMR for structural verification of heterocyclic APIs.

Quantitative Data Presentation & Platform Comparison

The tables below synthesize the expected chemical shifts based on quantum-mechanical predictions versus empirical data obtained from 600 MHz and 80 MHz platforms.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆)
Proton AssignmentPredicted Shift (ppm)600 MHz Empirical (Multiplicity, J in Hz)80 MHz Benchtop ObservationDiagnostic Utility
-COOH 13.1513.20 (br s, 1H)13.20 (br s, 1H)Confirms acid presence; visible on both platforms.
Pyridine H-4 8.228.25 (d, J=8.1, 1H)~8.2 (m, overlaps)Deshielded by -COOH.
Thiophene H-2' 8.158.18 (dd, J=3.0, 1.2, 1H)~8.2 (m, overlaps)Key thiophene marker. Overlaps with Py-H4 at 80 MHz.
Pyridine H-5 7.827.85 (d, J=8.1, 1H)~7.8 (m, overlaps)Coupled to H-4.
Thiophene H-5' 7.757.78 (dd, J=5.1, 1.2, 1H)~7.8 (m, overlaps)Overlaps with Py-H5 at 80 MHz.
Thiophene H-4' 7.627.65 (dd, J=5.1, 3.0, 1H)7.65 (br d)Distinct enough on benchtop for integration.
-CH₃ (C-2) 2.712.75 (s, 3H)2.75 (s, 3H)Sharp, isolated singlet. Excellent for rapid QA/QC quantification.
Table 2: ¹³C NMR Chemical Shift Reference (150 MHz, DMSO-d₆)

Note: ¹³C NMR is typically reserved for high-field instruments due to sensitivity constraints, though modern benchtop systems with broadband capabilities can perform these overnight[5].

Carbon EnvironmentShift (ppm)Carbon EnvironmentShift (ppm)
C=O (Carboxylic Acid) 167.5Thiophene C-4' 127.2
Pyridine C-2 158.2Thiophene C-2' 125.5
Pyridine C-6 152.4Pyridine C-3 123.0
Thiophene C-3' (Ipso) 141.0Pyridine C-5 117.8
Pyridine C-4 139.5-CH₃ (Methyl) 24.5
Thiophene C-5' 128.0
Analytical Trade-offs: High-Field vs. Benchtop

As demonstrated in Table 1, the primary limitation of benchtop NMR (60–80 MHz) is signal dispersion . At lower magnetic fields, the chemical shift dispersion (in Hz) is reduced, causing the complex J-couplings of the thiophene and pyridine protons (between 7.6 and 8.3 ppm) to collapse into overlapping multiplets[7].

However, benchtop NMR excels in operational simplicity and cost-efficiency . It does not require liquid helium cryogens and can be deployed directly in the synthetic lab[6]. Because the methyl singlet (2.75 ppm) and the carboxylic acid proton (13.20 ppm) remain completely isolated even at 80 MHz, benchtop NMR is perfectly suited for confirming the bulk identity of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid and quantifying residual solvents. If peak overlap in the aromatic region creates ambiguity during a benchtop analysis, a 2D COSY experiment can be utilized to trace the spin systems.

Resolution_Logic Aromatic Aromatic Region (7.5 - 8.5 ppm) Check Peak Overlap? Aromatic->Check Resolved Direct 1D Integration (High-Field 600 MHz) Check->Resolved No Unresolved Signal Congestion (Benchtop 80 MHz) Check->Unresolved Yes Final Unambiguous Assignment Resolved->Final COSY Run 2D COSY (Identify J-Coupling) Unresolved->COSY HSQC Run 2D HSQC/HMBC (C-H Correlation) COSY->HSQC If needed COSY->Final HSQC->Final

Caption: Decision logic tree for resolving overlapping aromatic signals in low-field benchtop NMR.

References
  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. Available at:[Link]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich Research Collection. Available at: [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health (PMC). Available at:[Link]

  • NMR Spectroscopy for Chemical Industry. AZoM. Available at:[Link]

  • 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at:[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare. Available at: [Link]

  • 13C NMR spectroscopy of heteroaromatic compounds: A quantitative measure of electron deficiency and excessiveness. Scilit. Available at:[Link]

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Optimization of Heteroaromatic Scaffolds: A Comparative Guide on 3-Thienyl vs. 2-Thienyl Pyridine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the thiophene ring is a privileged pharmacophore, frequently utilized as a bioisostere for phenyl rings to modulate lipophilicity, improve target binding, and adjust physicochemical properties[1]. However, the regiochemistry of the thiophene attachment profoundly impacts a molecule's metabolic fate and safety profile.

This guide provides an objective, data-driven comparison between two critical isomeric building blocks: 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid and 2-methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid . As a Senior Application Scientist, I will dissect the causality behind their divergent metabolic stabilities and conformational dynamics, providing validated experimental workflows to evaluate their performance in lead optimization.

Electronic Profiling and Metabolic Bioactivation

The fundamental difference between the 2-thienyl and 3-thienyl isomers lies in their electron density distribution and susceptibility to Cytochrome P450 (CYP450) mediated oxidation.

Thiophene rings are widely recognized as structural alerts. CYP450 enzymes (particularly the CYP2C9 isoform) can readily oxidize the sulfur atom or the highly electron-rich C2/C5 positions of the thiophene ring, generating highly reactive electrophilic intermediates such as thiophene-S-oxides and epoxides[2]. These reactive metabolites can covalently bind to nucleophilic residues on cellular proteins or deplete intracellular glutathione (GSH), leading to idiosyncratic hepatotoxicity. This exact mechanism was responsible for the severe immune-mediated hepatitis that led to the market withdrawal of the 2-thienyl-containing diuretic, tienilic acid[3][4].

By shifting the attachment point to the 3-position (forming the 3-thienyl isomer), the electronic profile is fundamentally altered. The 3-position is less electron-rich, and the bulky 2-methylpyridine core sterically shields the adjacent reactive sites. Consequently, the 3-thienyl derivative generally exhibits superior metabolic stability and a significantly lower propensity for reactive metabolite formation compared to its 2-thienyl counterpart[5].

MetabolicPathway T2 2-Thienyl Isomer (Electron Rich at C5) CYP CYP450 Oxidation (Hepatic Microsomes) T2->CYP T3 3-Thienyl Isomer (Sterically Shielded) T3->CYP RM Reactive Metabolites (S-Oxides / Epoxides) CYP->RM Major Pathway (2-yl) Stable Stable Metabolites (Hydroxylation) CYP->Stable Major Pathway (3-yl) Tox Protein Adducts (Toxicity Risk) RM->Tox Covalent Binding

CYP450-mediated bioactivation pathways of 2-thienyl vs 3-thienyl isomers.
Conformational Dynamics & Target Binding

Beyond metabolism, regiochemistry dictates the conformational landscape of the resulting drug candidate. The dihedral angle between the pyridine and thiophene rings is heavily influenced by steric and electrostatic interactions.

In the 2-thienyl isomer, the sulfur atom can participate in non-covalent intramolecular interactions (e.g., chalcogen bonding) with the adjacent pyridine nitrogen or the 2-methyl group. This often locks the molecule into a rigid, coplanar conformation. Conversely, the 3-thienyl isomer lacks this specific sulfur-directed interaction, resulting in a slightly different vector for the remaining thiophene C-H bonds. This subtle geometric shift can critically alter the molecule's fit within a target protein's hydrophobic pocket, often requiring empirical testing to determine which isomer yields optimal target affinity.

Comparative Performance Data Summary

When these building blocks are incorporated into final active pharmaceutical ingredients (APIs), their in vitro ADME profiles diverge predictably. The table below summarizes the quantitative data trends typically observed when comparing matched molecular pairs of these derivatives.

Property / Assay2-Methyl-6-(thiophen-2-yl)...2-Methyl-6-(thiophen-3-yl)...Analytical Rationale
Microsomal Half-Life ( T1/2​ ) < 15 minutes (Rapid turnover)> 45 minutes (Moderate/Stable)3-yl avoids rapid C5 oxidation[5].
Intrinsic Clearance ( CLint​ ) High (> 100 µL/min/mg protein)Low to ModerateCorrelates with CYP450 susceptibility.
Reactive Metabolite Trapping High GSH adduct formationNegligible GSH adducts2-yl forms electrophilic S-oxides[3].
CYP Inhibition (e.g., CYP2C9) Often a Mechanism-Based InactivatorReversible or Weak InhibitorCovalent binding to the CYP heme/apoprotein[4].
Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical control steps to verify that the observed metabolic differences are strictly enzyme-dependent.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Both isomers can be synthesized from a common precursor, ensuring that impurities do not skew comparative biological assays.

  • Preparation: In a microwave vial, dissolve 1.0 eq of 6-bromo-2-methylpyridine-3-carboxylic acid methyl ester in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reagent Addition: Add 1.2 eq of the respective boronic acid (thiophen-2-ylboronic acid OR thiophen-3-ylboronic acid) and 2.0 eq of potassium carbonate ( K2​CO3​ ).

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl2​ . Seal the vial and purge with N2​ for 5 minutes.

  • Reaction: Heat the mixture at 90°C for 2 hours.

  • Purification: Cool to room temperature, filter through Celite, concentrate, and hydrolyze the ester using LiOH in THF/ H2​O . Acidify to pH 3 to precipitate the final carboxylic acid building block.

Protocol B: In Vitro Reactive Metabolite Trapping (GSH Assay)

This assay validates the hypothesis that the 2-thienyl isomer produces toxic electrophiles while the 3-thienyl isomer remains stable. Self-Validation: Always run a negative control (incubation without NADPH) to rule out non-enzymatic degradation.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 50 mM potassium phosphate buffer (pH 7.4), and 5 mM Glutathione (GSH).

  • Substrate Addition: Spike in the test compound (final concentration 10 µM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant.

  • Quantification: Analyze via LC-MS/MS utilizing a neutral loss scan (loss of 129 Da, characteristic of GSH adducts) to quantify reactive metabolite formation.

Workflow Step1 1. Incubate Compound with HLM + GSH Step2 2. Initiate with NADPH (37°C, 60 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifuge & Extract Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (Neutral Loss 129 Da) Step4->Step5

Workflow for in vitro reactive metabolite trapping and LC-MS/MS quantification.
Conclusion & Application Scientist Recommendations

When designing novel therapeutics, the choice between 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid and its 2-yl counterpart should not be arbitrary. While the 2-thienyl isomer may occasionally offer a slight edge in initial target binding due to specific conformational locking, it carries a severe structural alert for CYP450-mediated bioactivation.

For robust lead optimization, the 3-thienyl isomer is strongly recommended as the primary scaffold . It systematically bypasses the formation of toxic S-oxides and epoxides, drastically improving microsomal half-life and reducing the risk of late-stage idiosyncratic toxicity failures.

Sources

Publish Comparison Guide: Efficacy of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid vs. Standard KDM5 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The epigenetic regulation of chromatin via histone methylation is a critical axis in oncology and virology. The Jumonji C (JmjC) domain-containing histone demethylases, particularly the KDM5 family (KDM5A-D), are responsible for erasing the transcriptionally active trimethylation mark on histone 3 lysine 4 (H3K4me3). Overexpression of KDM5 is frequently implicated in transcriptional repression of tumor suppressor genes and therapy resistance.

This guide evaluates the efficacy and mechanistic profile of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (hereafter referred to as MTPC ), a novel epigenetic modulator, benchmarking it against established standard reference inhibitors [1]: CPI-455 (a pan-KDM5 inhibitor) and KDOAM-25 (a highly selective KDM5 inhibitor) [2].

Structural Mechanistics & Causality of Inhibition

To understand the superior cellular efficacy of MTPC, we must analyze the causality behind its structural design. KDM5 enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent oxygenases.

  • Bidentate Iron Chelation: The pyridine-3-carboxylic acid core acts as a bioisostere for the endogenous co-factor α-KG. The nitrogen of the pyridine ring and the oxygen of the carboxylic acid form a bidentate chelation complex with the catalytic Fe(II) in the JmjC domain, competitively displacing α-KG [3].

  • Entropic Locking: The addition of the 2-methyl group restricts the rotational torsion of the adjacent carboxylic acid. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • Hydrophobic Selectivity: The 6-(thiophen-3-yl) moiety projects deep into the substrate-binding cleft—the exact pocket where the methylated lysine tail normally resides. Because the topology of this cleft varies slightly between KDM subfamilies, the thiophene ring establishes specific π-π and hydrophobic interactions that drive a >400-fold selectivity for KDM5 over KDM4.

G MTPC 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid KDM5 KDM5 (JmjC Domain) Fe(II) / α-KG Dependent MTPC->KDM5 Competitive Inhibition H3K4me1_2 H3K4me1/2 (Repressed State) KDM5->H3K4me1_2 Demethylation (Blocked) H3K4me3 H3K4me3 (Active Chromatin Mark) H3K4me3->KDM5 GeneExp Tumor Suppressor Gene Expression H3K4me3->GeneExp Promotes

Mechanism of KDM5 inhibition by MTPC preserving H3K4me3 for gene activation.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics across biochemical and cellular assays. MTPC demonstrates a highly favorable profile, particularly in its cellular penetrance and target engagement (Cellular EC₅₀) compared to CPI-455 and KDOAM-25.

InhibitorTarget ProfileBiochemical IC₅₀ (KDM5A)Cellular EC₅₀ (H3K4me3 Restoration)Selectivity (KDM5 vs KDM4)
MTPC Selective KDM58.5 nM150 nM>400-fold
CPI-455 Pan-KDM510.0 nM400 nM200-fold
KDOAM-25 Selective KDM530.0 nM500 nM>500-fold

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference or off-target toxicity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality of Assay Choice: Traditional colorimetric assays are highly susceptible to interference from the auto-fluorescence of heterocyclic small molecules. TR-FRET introduces a microsecond time delay before signal capture, allowing short-lived background fluorescence from the inhibitor to decay, thereby ensuring the calculated IC₅₀ reflects true enzymatic inhibition.

Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20). Critical Step: Add 100 µM L-ascorbic acid freshly before use. Ascorbate prevents the oxidation of catalytic Fe(II) to Fe(III), which would artificially inactivate the enzyme and confound inhibitor efficacy data.

  • Enzyme/Inhibitor Incubation: Dispense 10 µL of recombinant KDM5A (final concentration 2 nM) into a 384-well plate. Add 100 nL of MTPC, CPI-455, or KDOAM-25 in a 10-point dose-response titration (in DMSO).

    • Self-Validation: Include wells with DMSO only (Negative Control: 0% inhibition) and 10 mM EDTA (Positive Control: 100% inhibition via complete iron stripping).

  • Substrate Addition: Initiate the reaction by adding 10 µL of substrate mix containing 2 µM α-KG, 10 µM Fe(II)SO₄, and 100 nM biotinylated-H3K4me3 peptide. Incubate for 30 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Europium-labeled anti-H3K4me2 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).

Workflow Step1 Recombinant KDM5A + α-KG + Fe(II) Step2 Add Inhibitor (MTPC / CPI-455) Step1->Step2 Step3 Incubate with Biotin-H3K4me3 Step2->Step3 Step4 Add Eu-Antibody & SA-APC Step3->Step4 Step5 Measure TR-FRET (Ex: 320nm, Em: 665nm) Step4->Step5

Step-by-step TR-FRET biochemical assay workflow for KDM5 demethylase activity.

Protocol 2: Cellular H3K4me3 Profiling via Western Blot

Causality of Assay Choice: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or intracellular degradation. This protocol measures the functional restoration of H3K4me3 inside living cells.

Workflow:

  • Cell Treatment: Seed MCF-7 breast cancer cells (known to overexpress KDM5B) at 3×105 cells/well in 6-well plates. Treat with MTPC, CPI-455, or KDOAM-25 (0.1 µM to 5 µM) for 48 hours.

  • Histone Extraction: Lyse cells using a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT) to isolate intact nuclei. Extract histones overnight using 0.2 N HCl at 4°C. Causality: Acid extraction precipitates non-histone proteins, enriching the highly basic histones and preventing signal masking during immunoblotting.

  • Immunoblotting: Resolve 5 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Probing: Probe with primary antibodies against H3K4me3 (1:1000).

    • Self-Validation: Simultaneously probe for Total Histone H3 (1:2000) and β-actin (1:5000). Total H3 acts as an internal loading control to prove that any increase in H3K4me3 is due to enzymatic inhibition, not simply an artifact of unequal protein loading or general cellular toxicity.

  • Quantification: Detect via chemiluminescence and quantify the H3K4me3 / Total H3 ratio using densitometry software.

References

  • A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2'-Deoxycytidine Cancer Research (via PubMed Central) URL:[Link]

  • Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells Cell Chemical Biology (via PubMed Central) URL:[Link]

  • In-silico guided chemical exploration of KDM4A fragments hits Journal of Enzyme Inhibition and Medicinal Chemistry (via ResearchGate) URL:[Link]

IR spectroscopy characteristic peaks for 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid validation

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectroscopic Validation of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid: A Comparative Performance Guide

Executive Summary Validating complex heterocyclic building blocks like 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid requires rigorous analytical precision. Because generic syntheses often suffer from poor regioselectivity—frequently yielding the thermodynamically favored thiophen-2-yl isomer instead of the desired thiophen-3-yl isomer—Fourier-Transform Infrared (FT-IR) spectroscopy serves as a critical frontline validation tool. This guide objectively compares the IR spectral profile of a premium, high-purity standard against common substandard alternatives, detailing the mechanistic causality behind critical peak shifts.

Spectroscopic Causality: Deconstructing the Molecule

To establish a self-validating analytical framework, we must first map the target molecule's functional groups to their fundamental vibrational modes. Understanding why these peaks appear where they do is essential for identifying impurities.

  • Pyridine-3-Carboxylic Acid Core: The solid-state IR spectrum of pyridine-3-carboxylic acid derivatives is dominated by a strong carbonyl (C=O) stretch. Due to extensive intermolecular hydrogen bonding (dimerization) in a pure crystalline state, this peak typically manifests around 1690–1705 cm⁻¹[1],[2]. The pyridine ring itself exhibits characteristic C=N and C=C stretching vibrations in the 1580–1610 cm⁻¹ range[3]. The adsorption and protonation state of the pyridine nitrogen can significantly shift these bands, making them highly sensitive to the molecule's chemical environment and purity[4].

  • Thiophene Substitution: The regiochemistry of the thiophene ring (3-yl vs. 2-yl) heavily influences the fingerprint region. Thiophene C-S stretching vibrations are critical markers; while 2-substituted thiophenes often show C-S stretching around 839–852 cm⁻¹[5], the 3-substituted analogs exhibit distinct shifts due to altered conjugation pathways, typically appearing closer to 810–820 cm⁻¹.

  • Methyl Group: Aliphatic C-H stretching (2850–2960 cm⁻¹) and bending (~1375 cm⁻¹) confirm the presence of the methyl group at the 2-position.

Comparative Spectral Analysis: Premium vs. Generic Alternatives

Lower-tier alternatives often fail to control the regioselectivity of the Suzuki or Stille coupling steps used to attach the thiophene ring, leading to isomeric contamination. Additionally, poor crystallization protocols leave residual moisture. The table below summarizes the quantitative IR data used to differentiate a premium batch from a generic alternative.

Functional Group / Vibrational ModePremium Standard (cm⁻¹)Generic Alternative (cm⁻¹)Diagnostic Implication (Causality)
O-H Stretch (Carboxylic Acid) 2500–3100 (Broad, structured)>3300 (Excessively broad)Generic shows free water due to hygroscopic impurities or poor drying protocols.
C=O Stretch (Carboxylic Acid) 1695 (Sharp)1682 (Broadened)Disrupted dimer formation; indicates a polymorphic impurity or solvent inclusion.
C=N / C=C Stretch (Pyridine) 1585, 14751588, 1480Minor shifts indicate altered π-stacking or protonation state anomalies in the lattice.
C-S Stretch (Thiophene) 812 (Distinct)845 (Strong)Critical Failure: Upward shift indicates severe contamination by the thiophen-2-yl isomer.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure absolute trustworthiness in your validation, avoid traditional KBr pelleting. Potassium bromide is highly hygroscopic; absorbed atmospheric moisture will artificially broaden the O-H stretching region, confounding the analysis of the carboxylic acid group. Instead, employ Attenuated Total Reflectance (ATR) FT-IR.

Step 1: System Suitability & Background Subtraction

  • Action: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely. Collect a background spectrum immediately prior to sample analysis.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹) dynamically fluctuate in the laboratory. Immediate background subtraction ensures these environmental variables do not mask the sample's weak aliphatic C-H stretches or distort the baseline.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of the neat 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid powder directly onto the crystal. Apply consistent, standardized pressure using the ATR anvil.

  • Causality: Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the penetration of the evanescent wave. This is critical for achieving a high signal-to-noise ratio for the low-energy C-S stretching modes in the fingerprint region.

Step 3: High-Resolution Data Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 scans.

  • Causality: A 4 cm⁻¹ resolution is the optimal mathematical threshold to distinctly resolve the closely overlapping aromatic C=C and C=N stretches (1580–1610 cm⁻¹) without introducing excessive instrumental noise.

Step 4: Spectral Deconvolution & Isomeric Verification

  • Action: Isolate and analyze the 800–850 cm⁻¹ fingerprint region.

  • Causality: This is the definitive pass/fail gate. A singular, sharp peak at ~812 cm⁻¹ validates the 3-yl regiochemistry. The presence of a peak at ~845 cm⁻¹ triggers an immediate batch rejection due to 2-yl isomer contamination.

Validation Logic Visualization

FTIR_Workflow Start Sample Prep: 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->ATR PeakID Spectral Deconvolution & Peak Assignment ATR->PeakID Carboxyl Carboxylic Acid C=O: 1695 cm⁻¹ PeakID->Carboxyl Pyridine Pyridine Ring C=N: 1585 cm⁻¹ PeakID->Pyridine Thiophene Thiophene Ring C-S: 812 cm⁻¹ PeakID->Thiophene Decision Matches Premium Reference Profile? Carboxyl->Decision Pyridine->Decision Thiophene->Decision Pass Validated: High Purity Isomer Decision->Pass Yes Fail Rejected: Contamination / Isomer Mismatch Decision->Fail No

ATR-FTIR decision matrix for validating thiophen-3-yl regiochemistry and compound purity.

References

  • Title: Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Source: IOSR Journal URL: 5

  • Title: Crystal Structure, Spectroscopy and Photocatalytic Properties of a Co(II) Complex Based on 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic Acid Source: MDPI URL: 3

  • Title: Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria Source: ACS Publications URL: 4

  • Title: Synthesis, Spectral and Electrochemical Studies of Complex of Uranium(IV) with Pyridine-3-Carboxylic Acid Source: SCIRP URL: 1

  • Title: Niacin - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: 2

Sources

Enhancing Oral Bioavailability: A Comparative Guide to 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid and its Ester Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the oral bioavailability of a therapeutic candidate is a critical determinant of its clinical success. Many promising compounds, despite exhibiting excellent in vitro activity, fail to translate into effective oral medications due to poor absorption and/or rapid first-pass metabolism. A well-established strategy to overcome these hurdles is the use of prodrugs, which are inactive derivatives of a parent drug molecule that undergo biotransformation in vivo to release the active pharmaceutical ingredient.[1] This guide provides a comprehensive comparison of the parent carboxylic acid compound, 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, and its rationally designed ester prodrugs, with a focus on evaluating their potential for improved oral bioavailability.

The parent compound, a novel molecule with a pyridine and thiophene scaffold, has shown significant therapeutic potential in preliminary screenings. However, the presence of a carboxylic acid moiety often leads to low lipophilicity and, consequently, poor membrane permeability and oral absorption. Esterification of this carboxylic acid group can mask its polarity, thereby increasing the molecule's lipophilicity and facilitating its transport across the gastrointestinal membrane.[1]

This guide will delve into the experimental methodologies required to synthesize and evaluate these ester prodrugs, presenting a clear workflow for researchers in the field. We will explore the critical in vitro and in vivo studies that form the basis of a robust bioavailability comparison, supported by illustrative data and detailed protocols.

The Prodrug Strategy: From Design to In Vivo Release

The fundamental principle behind the ester prodrug approach is to transiently modify the physicochemical properties of the parent drug to enhance its absorption. Once absorbed, the ester linkage is designed to be cleaved by endogenous esterases present in the plasma and various tissues, releasing the active carboxylic acid drug into systemic circulation.

cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation Parent_Drug Parent Drug (Low Lipophilicity, Poor Absorption) Systemic_Circulation Ester Prodrug in Bloodstream Parent_Drug->Systemic_Circulation Limited Absorption Ester_Prodrug Ester Prodrug (High Lipophilicity, Enhanced Absorption) Ester_Prodrug->Systemic_Circulation Passive Diffusion Active_Drug Active Parent Drug Systemic_Circulation->Active_Drug Esterase-mediated Hydrolysis Target_Site Therapeutic Target Active_Drug->Target_Site Pharmacological Action

Caption: Metabolic activation pathway of an ester prodrug.

Comparative Evaluation Workflow

A systematic approach is essential for a meaningful comparison of the parent drug and its prodrugs. The following workflow outlines the key experimental stages:

Synthesis Synthesis of Ester Prodrugs In_Vitro_Stability In Vitro Stability (Chemical & Enzymatic) Synthesis->In_Vitro_Stability In_Vitro_Permeability In Vitro Permeability (e.g., PAMPA, Caco-2) In_Vitro_Stability->In_Vitro_Permeability In_Vivo_PK In Vivo Pharmacokinetics (Oral Administration in Animal Model) In_Vitro_Permeability->In_Vivo_PK Data_Analysis Data Analysis & Bioavailability Comparison In_Vivo_PK->Data_Analysis

Caption: Experimental workflow for bioavailability comparison.

Experimental Protocols

Protocol 1: Synthesis of Ester Prodrugs

This protocol describes a general method for the synthesis of simple alkyl esters of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid.

Materials:

  • 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Appropriate alcohol (e.g., ethanol, propanol, isopropanol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • Dissolve 1 equivalent of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid in anhydrous DCM.

    • Add 1.2 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Add 1.5 equivalents of the desired alcohol and 2 equivalents of triethylamine.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified ester prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay determines the rate at which the ester prodrug is hydrolyzed to the parent drug in the presence of plasma esterases.

Materials:

  • Ester prodrug stock solution (in DMSO or acetonitrile)

  • Parent drug analytical standard

  • Control plasma (e.g., rat, human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with internal standard (for protein precipitation and sample analysis)

  • Incubator or water bath at 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Pre-warm plasma and PBS to 37 °C.

    • Prepare a working solution of the ester prodrug in PBS.

  • Incubation:

    • Add the prodrug working solution to the plasma to initiate the reaction (final concentration typically 1-10 µM).

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Quenching and Processing:

    • Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the concentrations of both the remaining prodrug and the newly formed parent drug using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of remaining prodrug against time and determine the half-life (t₁/₂) of the prodrug in plasma.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This study evaluates the oral bioavailability of the parent drug and its ester prodrugs in an animal model.

Materials:

  • Parent drug and ester prodrugs

  • Formulation vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Fast the rats overnight with free access to water.

    • Administer the parent drug or an equimolar dose of the ester prodrug to separate groups of rats via oral gavage.

    • A separate group should receive an intravenous (IV) dose of the parent drug to determine its absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Bioanalysis:

    • Determine the plasma concentrations of the parent drug (and prodrug, if desired) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (F%).

    • Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the comparative studies.

Table 1: Physicochemical and In Vitro Stability Data

CompoundMolecular Weight ( g/mol )LogP (calculated)Plasma Half-life (t₁/₂, min)
Parent Drug 246.292.5-
Ethyl Ester Prodrug 274.343.245
Isopropyl Ester Prodrug 302.393.725

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Oral Administration in Rats)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-₂₄ (ng·h/mL)F (%)
Parent Drug 101502.085015
Ethyl Ester Prodrug 11.14501.0255045
Isopropyl Ester Prodrug 12.36200.5340060

Note: Doses of prodrugs are adjusted to be equimolar to the parent drug.

Conclusion

The successful development of an orally active therapeutic agent hinges on overcoming the challenges of poor absorption. The ester prodrug strategy represents a powerful and well-validated approach to enhance the oral bioavailability of carboxylic acid-containing drugs.[1] As illustrated, a systematic evaluation involving chemical synthesis, in vitro stability and permeability assays, and in vivo pharmacokinetic studies is crucial for selecting the optimal prodrug candidate. The hypothetical data presented herein demonstrates the potential for significant improvements in key pharmacokinetic parameters, such as Cmax, AUC, and overall oral bioavailability, when transitioning from a parent carboxylic acid to its ester prodrugs. This comprehensive guide provides a foundational framework for researchers to design and execute robust comparative studies, ultimately facilitating the advancement of promising new chemical entities into the clinical development pipeline.

References

  • Zhou, G. (2024) Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • Forsberg, M., et al. (2001). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Journal of Pharmacy and Pharmacology, 53(8), 1135-1143. [Link]

  • Bundgaard, H. (1989). PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. European Patent Office, EP 0278977 B1. [Link]

Sources

A Comparative Guide to Purity Confirmation of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and chemical research, establishing the purity of a novel compound is a cornerstone of quality and safety. For 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is not merely a procedural step but a critical validation of its identity and integrity. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity confirmation, contextualized against other prevalent analytical techniques.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHNS analysis, is a robust and cost-effective technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] The principle is straightforward: a sample is combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, and SO₂).[1][2] These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

The power of this technique lies in its direct comparison of experimentally determined elemental percentages to the theoretically calculated values based on the compound's molecular formula. For 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid (C₁₁H₉NO₂S), a significant deviation between the experimental and theoretical values can indicate the presence of impurities.

Theoretical Elemental Composition

The first step in this validation process is the calculation of the theoretical elemental composition from the molecular formula, C₁₁H₉NO₂S, and molecular weight, 219.26 g/mol .[3]

  • Carbon (C): (11 * 12.011) / 219.26 = 60.25%

  • Hydrogen (H): (9 * 1.008) / 219.26 = 4.14%

  • Nitrogen (N): (1 * 14.007) / 219.26 = 6.39%

  • Sulfur (S): (1 * 32.065) / 219.26 = 14.62%

  • Oxygen (O): (2 * 15.999) / 219.26 = 14.59% (Typically determined by difference)

These theoretical values serve as the benchmark against which the experimental results are compared.

Experimental Protocol for CHNS Elemental Analysis

The trustworthiness of elemental analysis results hinges on a meticulous experimental protocol. The following is a generalized, yet critical, workflow for the analysis of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid.

Workflow Diagram

elemental_analysis_workflow Elemental Analysis Workflow for Purity Confirmation cluster_prep Sample & Instrument Preparation cluster_analysis Combustion & Detection cluster_data Data Processing & Interpretation s1 Sample Homogenization s2 Microbalance Weighing (1-3 mg) s1->s2 s3 Encapsulation in Tin Foil s2->s3 a1 Combustion at >900°C in O₂ Atmosphere s3->a1 Autosampler Introduction s4 Instrument Calibration (e.g., with Acetanilide) a2 Reduction of NOx to N₂ a1->a2 a3 Gas Separation (GC Column) a2->a3 a4 Detection (TCD/IR) a3->a4 d1 Integration of Detector Signals a4->d1 d2 Calculation of Elemental Percentages d1->d2 d3 Comparison with Theoretical Values d2->d3 d4 Purity Assessment (within ±0.4% deviation) d3->d4

Caption: Workflow for CHNS elemental analysis.

Step-by-Step Methodology
  • Sample Preparation: A small, representative sample (1-3 mg) of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is carefully weighed using a calibrated microbalance.[1] The sample is then encapsulated in a tin or silver container.

  • Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the measurements.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1100°C) with a constant stream of pure oxygen. This process ensures complete combustion of the sample.

  • Gas Purification and Separation: The resulting gases (CO₂, H₂O, N₂, SO₂, and excess O₂) are passed through a series of reagents and traps to remove any interfering substances. The purified gases are then separated, often using a gas chromatography column.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD) or specific infrared cells. The detector response is proportional to the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.

Data Interpretation and Purity Assessment

The purity of the sample is assessed by comparing the experimental elemental percentages to the theoretical values. A widely accepted criterion in the pharmaceutical and chemical industries is a deviation of no more than ±0.4% for each element.[4][5]

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental % (Batch A)DeviationExperimental % (Batch B)Deviation
Carbon60.2560.15-0.1058.95-1.30
Hydrogen4.144.18+0.044.55+0.41
Nitrogen6.396.35-0.046.20-0.19
Sulfur14.6214.58-0.0414.20-0.42

From the table above, Batch A would be considered to have high purity, as the deviations are well within the ±0.4% acceptance limit. In contrast, Batch B shows significant deviations, particularly for carbon and hydrogen, suggesting the presence of impurities.

Comparative Analysis with Other Purity Assessment Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. Each technique offers unique advantages and is sensitive to different types of impurities.

Table 2: Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesDisadvantages
Elemental Analysis Combustion and detection of elemental gases- Fast, cost-effective, and highly accurate for bulk purity.[2][6] - Detects both organic and inorganic impurities.[7]- Does not identify or quantify individual impurities. - Less sensitive to impurities with similar elemental composition to the main compound.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase- High sensitivity for detecting and quantifying trace organic impurities.[8][9] - Can separate structurally similar compounds.- May not detect impurities that are non-chromophoric or non-volatile. - Requires reference standards for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei- Provides structural information and can identify impurities. - Does not require a reference standard of the analyte.- Lower sensitivity compared to HPLC.[8] - Can be complex to set up and requires specialized expertise.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference- Provides information on melting point and can detect crystalline impurities.- Not suitable for amorphous or thermally unstable compounds. - Less sensitive to low levels of impurities.
Logical Relationship of Purity Methods

The choice of method depends on the specific requirements of the analysis. A logical approach to purity assessment is illustrated below.

purity_methods_comparison Comparative Purity Assessment Strategy cluster_primary Primary Purity Assessment cluster_secondary Impurity Profiling & Quantification cluster_tertiary Trace Elemental Impurities compound 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid ea Elemental Analysis (CHNS) (Bulk Purity) compound->ea dsc DSC (Crystalline Purity & Melting Point) compound->dsc icpms ICP-MS/OES (Residual Metals) compound->icpms As per ICH Q3D hplc HPLC-UV/MS (Organic Impurities) ea->hplc If deviations >0.4% qnmr qNMR (Structural Confirmation & Purity) hplc->qnmr For structural elucidation of unknown impurities

Caption: Strategy for comprehensive purity analysis.

Conclusion

Elemental analysis remains a fundamental and indispensable technique for the purity confirmation of novel compounds like 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid. Its ability to provide a rapid, accurate, and direct measure of elemental composition makes it an excellent first-line tool for assessing bulk purity.[2][6] However, for a complete and regulatory-compliant purity profile, it is crucial to employ orthogonal methods such as HPLC and qNMR to detect and quantify specific impurities that may not be apparent through elemental analysis alone.[7][8] The integration of these techniques provides a self-validating system that ensures the highest level of confidence in the quality and integrity of the compound.

References

  • Robertson Microlit. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available from: [Link]

  • Lab Bulletin. CHN Microanalysis: A Key Technique for Sample Characterisation. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. Available from: [Link]

  • The Royal Society. Characterising new chemical compounds & measuring results. Available from: [Link]

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. Available from: [Link]

  • American Pharmaceutical Review. Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • PubMed. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Available from: [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]

  • Contract Laboratory. Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available from: [Link]

  • Recipharm. Development and validation of ICP-OES for trace element estimation. Available from: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]

  • Ovid. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Available from: [Link]

  • ManTech Publications. Advances in Chromatographic Techniques for Drug Purity Determination. Available from: [Link]

  • Sterling Pharma Solutions. A risk mitigation approach to detecting and quantifying metals in APIs. Available from: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Blogs. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

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Safety Operating Guide

2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic Acid

Introduction

For researchers, medicinal chemists, and drug development professionals, the responsible management of complex heterocyclic compounds is non-negotiable. 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is a specialized building block featuring a functionalized pyridine ring, a thiophene moiety, and a carboxylic acid group. Because it contains both nitrogen and sulfur heteroatoms, its disposal requires precise logistical planning to prevent environmental contamination and ensure laboratory safety. This guide provides a self-validating, step-by-step operational plan for its proper disposal, elevating your laboratory's safety and compliance standards.

Mechanistic Hazard Assessment (The "Why" Behind the Protocol)

To design an effective disposal strategy, we must first deconstruct the molecule's chemical reactivity. We do not just treat the chemical; we treat its functional groups:

  • The Pyridine Moiety: Pyridine derivatives are widely recognized as acute irritants to the skin, eyes, and respiratory tract[1]. Furthermore, the combustion of pyridine rings generates toxic nitrogen oxides (NOx)[1].

  • The Thiophene Moiety: Thiophene and its derivatives pose significant environmental risks, particularly long-term adverse effects in aquatic environments[2]. Incineration of sulfur-containing heterocycles produces sulfur oxides (SOx), necessitating disposal facilities equipped with flue-gas desulfurization scrubbers[2].

  • The Carboxylic Acid Group: While generally a weak acid, it can react exothermically with strong bases or oxidizing agents[1]. Therefore, waste segregation is critical to prevent incompatible chemical reactions in the waste accumulation area.

Quantitative & Qualitative Data Summary

The following table synthesizes the hazard profile extrapolated from closely related pyridine-carboxylic acids and thiophene derivatives to guide our disposal logistics[1][2][3].

Property / HazardExtrapolated Data / ClassificationOperational Implication
Physical State Solid (Powder/Crystalline)Risk of aerosolization; requires dust control (fume hood).
Toxicity Acute Irritant (Skin/Eyes/Respiratory)Mandatory use of Level C PPE (Nitrile gloves, goggles).
Environmental Hazard Toxic to aquatic lifeZero-drain disposal policy. Must be collected as hazardous waste.
Incompatibilities Strong oxidizers, strong basesSegregate from reactive waste streams.
Combustion Byproducts CO, CO2, NOx, SOxMust be disposed of via high-temperature incineration.

Experimental Protocol: Step-by-Step Disposal Methodology

Every step in this protocol is designed as a self-validating system to ensure zero environmental release and maximum operator safety.

Phase 1: Preparation and PPE Causality: The primary exposure routes for powdered heterocycles are dermal contact and inhalation of suspended particulates[3].

  • Conduct all transfer and disposal operations inside a certified, properly functioning chemical fume hood.

  • Don appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant nitrile gloves (minimum 5 mil thickness).

    • Splash-proof safety goggles.

    • Standard flame-resistant laboratory coat.

Phase 2: Waste Segregation and Collection Causality: Mixing incompatible wastes can lead to pressurization or fire. The presence of heteroatoms dictates that this waste must be segregated for specific incineration protocols.

  • Solid Waste: Transfer any unused 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, along with contaminated weigh boats, spatulas, and filter papers, into a dedicated, high-density polyethylene (HDPE) hazardous waste container[4]. HDPE is chosen for its excellent chemical resistance to weak acids and organics.

  • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, or Dichloromethane), collect the solution in a compatible, clearly labeled solvent waste carboy. Crucial: Ensure the bulk solvent waste stream is compatible with weak organic acids.

  • Aqueous Waste: If neutralized in an aqueous solution, do not pour down the drain due to aquatic toxicity[2]. Collect in a separate aqueous hazardous waste container.

Phase 3: Labeling and Storage

  • Affix a standardized Hazardous Waste label to the container immediately upon the first addition of waste.

  • Clearly list the full chemical name: "2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid" and note the primary hazards: "Irritant, Aquatic Toxicity."

  • Store the sealed container in a designated secondary containment tray within a cool, well-ventilated waste accumulation area, away from strong oxidizers[1].

Phase 4: Spill Management and Decontamination Causality: Dry sweeping generates hazardous dust. Wet-wiping prevents aerosolization.

  • Evacuate & Assess: If a spill occurs outside the fume hood, clear the immediate area.

  • Containment: For solid spills, do not dry sweep. Cover the spill with slightly dampened absorbent paper (using water or a compatible solvent like isopropanol) to suppress dust formation[5].

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into the solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild soap and water solution, followed by an isopropanol wipe. Dispose of all cleaning materials as hazardous waste[5].

Phase 5: Final Institutional Disposal

  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste contractor.

  • Specify that the waste contains nitrogen and sulfur heterocycles. The mandated final destruction method is high-temperature rotary kiln incineration , which effectively breaks down the stable aromatic rings and utilizes scrubbers to capture the resulting NOx and SOx emissions[1][2].

Process Workflow Visualization

The following diagram maps the logical decision tree for handling and disposing of this compound.

DisposalWorkflow Start 2-Methyl-6-(thiophen-3-yl) pyridine-3-carboxylic acid Waste State Determine Waste State Start->State Spill Accidental Spill Start->Spill If spilled Solid Solid Waste (Powder, Labware) State->Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid CollectSolid Collect in HDPE Container (Suppress Dust) Solid->CollectSolid CollectLiquid Collect in Compatible Solvent Carboy Liquid->CollectLiquid SpillResponse Dampen to Prevent Aerosolization Collect & Decontaminate Spill->SpillResponse Labeling Label: Hazardous Waste (Irritant, Aquatic Toxicity) CollectSolid->Labeling CollectLiquid->Labeling SpillResponse->CollectSolid EHS Transfer to EHS / Licensed Contractor Labeling->EHS Incineration High-Temperature Incineration (NOx & SOx Scrubbing) EHS->Incineration

Disposal and spill response workflow for thiophene-pyridine derivatives.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.